molecular formula C25H19N5S B1684685 A-83-01 CAS No. 909910-43-6

A-83-01

Katalognummer: B1684685
CAS-Nummer: 909910-43-6
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: HIJMSZGHKQPPJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

an ALK-5 inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5S/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18/h2-16H,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMSZGHKQPPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585065
Record name 3-(6-Methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909910-43-6
Record name A-83-01
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909910436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A 83-01
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A-83-01
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3ZNM7QJ2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-83-01 mechanism of action in TGF-beta pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of A-83-01 in the TGF-β Pathway

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][2] Dysregulation of this pathway is implicated in a range of pathologies, from fibrotic diseases to cancer progression.[1][3] The TGF-β superfamily ligands, which include TGF-βs, activins, and nodals, initiate signaling through a heteromeric complex of type I and type II serine/threonine kinase receptors.[2][4] this compound is a small molecule inhibitor that has emerged as a crucial tool for dissecting the intricacies of this pathway. It offers potent and selective inhibition of the type I TGF-β receptors, thereby enabling precise modulation of downstream signaling events.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its inhibitory effects by targeting the ATP-binding site within the intracellular kinase domains of the TGF-β type I receptors. Specifically, it is a potent inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β type I receptor (TβRI).[5][7] Additionally, it effectively inhibits ALK4 (activin type IB receptor) and ALK7 (nodal type I receptor), whose kinase domains are structurally homologous to that of ALK5.[4][6]

The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to the type II receptor (TβRII).[2] This binding recruits and activates the type I receptor, ALK5, through phosphorylation.[8][9] The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal serine residues.[10][11]

This compound's primary mechanism is the blockade of this crucial phosphorylation step.[5][10] By inhibiting the kinase activity of ALK5, ALK4, and ALK7, it prevents the phosphorylation of Smad2 and Smad3.[4][12] This inhibition has several downstream consequences:

  • Prevention of Smad Heterocomplex Formation: Phosphorylation is a prerequisite for the association of R-Smads (Smad2/3) with the common-mediator Smad (co-Smad), Smad4.[2][13] By blocking R-Smad phosphorylation, this compound prevents the formation of the Smad2/3-Smad4 complex.[10]

  • Inhibition of Nuclear Translocation: The Smad2/3-Smad4 complex is responsible for translocating into the nucleus to act as a transcription factor.[1] this compound effectively halts this nuclear accumulation.

  • Suppression of Target Gene Expression: Once in the nucleus, the Smad complex regulates the transcription of TGF-β target genes. By preventing the upstream signaling events, this compound ultimately suppresses this transcriptional regulation.[3][4]

This targeted inhibition makes this compound a more potent alternative to other inhibitors like SB-431542.[4][12] Importantly, this compound demonstrates high selectivity, with little to no inhibitory effect on bone morphogenetic protein (BMP) type I receptors (ALK1, ALK2, ALK3, ALK6) or other signaling pathways such as the p38 MAPK and ERK pathways.[4][10][14]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 / TβRI (also ALK4/7) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 Complex p-Smad2/3-Smad4 Complex nComplex p-Smad2/3-Smad4 Complex Complex->nComplex Translocation Gene Target Gene Transcription nComplex->Gene A8301 This compound A8301->ALK5 Inhibits Kinase Activity pSmad23Smad4 pSmad23Smad4 pSmad23Smad4->Complex WB_workflow cluster_prep Cell Preparation cluster_blot Immunoblotting cluster_analysis Analysis Start Seed Cells (e.g., HaCaT) Pretreat Pre-treat with This compound/Vehicle Start->Pretreat Stimulate Stimulate with TGF-β1 Pretreat->Stimulate Lyse Cell Lysis & Protein Quantification Stimulate->Lyse SDSPAGE SDS-PAGE Lyse->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Block Blocking Transfer->Block Primary Incubate with anti-p-Smad2 Ab Block->Primary Secondary Incubate with Secondary Ab Primary->Secondary Detect ECL Detection Secondary->Detect Quantify Densitometry Detect->Quantify Reprobe Re-probe for Total Smad2 Quantify->Reprobe Normalize Normalize p-Smad2/Total Smad2 Reprobe->Normalize

References

A-83-01 in Stem Cell Culture: A Technical Guide to Harnessing TGF-β Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. By specifically targeting these receptors, this compound effectively blocks the canonical Smad2/3 signaling pathway, a critical regulator of cell fate decisions in stem cell populations. This targeted inhibition makes this compound an invaluable tool in stem cell research and cellular therapy development for maintaining pluripotency, enhancing cellular reprogramming, and directing lineage-specific differentiation. This technical guide provides an in-depth overview of the function, mechanism of action, and practical applications of this compound in stem cell culture, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Introduction to this compound

This compound is a pyrazole-carbothioamide derivative that has emerged as a cornerstone in many stem cell culture protocols. Its high potency and selectivity for ALK4, ALK5, and ALK7, with minimal off-target effects on other kinases, allow for precise modulation of the TGF-β signaling pathway. This pathway is pleiotropic, influencing a wide array of cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). In the context of stem cell biology, TGF-β signaling often promotes differentiation towards mesendodermal lineages. Consequently, inhibition of this pathway by this compound is instrumental in preserving the undifferentiated state of pluripotent stem cells (PSCs) and guiding differentiation towards alternative fates, such as neuroectoderm.

Mechanism of Action: Inhibiting the Canonical TGF-β/Smad Pathway

This compound exerts its effects by competitively binding to the ATP-binding site of the kinase domains of ALK4, ALK5, and ALK7. This prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3. In the absence of this phosphorylation, Smad2/3 cannot form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes. This blockade of the canonical TGF-β pathway is the primary mechanism through which this compound influences stem cell behavior.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand Type II Receptor (TβRII) Type II Receptor (TβRII) TGF-β Ligand->Type II Receptor (TβRII) Binds Type I Receptor (ALK4/5/7) Type I Receptor (ALK4/5/7) Type II Receptor (TβRII)->Type I Receptor (ALK4/5/7) Recruits & Phosphorylates Smad2/3 Smad2/3 Type I Receptor (ALK4/5/7)->Smad2/3 Phosphorylates This compound This compound This compound->Type I Receptor (ALK4/5/7) Inhibits pSmad2/3 pSmad2/3 Smad2/3/4 Complex Smad2/3/4 Complex pSmad2/3->Smad2/3/4 Complex Complexes with Smad4 Smad4 Smad4->Smad2/3/4 Complex Gene Transcription Gene Transcription Smad2/3/4 Complex->Gene Transcription Regulates

Quantitative Data

The efficacy of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values and its impact on various stem cell properties.

Parameter Value Cell Type/Assay Reference
IC50 for ALK5 (TβRI) 12 nMTGF-β-responsive reporter assay[1][2]
IC50 for ALK4 (ActR-IB) 45 nMActivin-responsive reporter assay[1][2]
IC50 for ALK7 7.5 nMNodal-responsive reporter assay[1][2]
Optimal Concentration for hPSC Maintenance 0.5 - 1 µMHuman Pluripotent Stem Cells[3]
Optimal Concentration for Hematopoietic Stem Cell Expansion 5 µMHuman Periodontal Ligament Stem Cells[4]
Effect on Pluripotency Marker Expression (e.g., SUSD2) Increased expressionHuman Endometrial Mesenchymal Stem Cells[3]
Effect on Senescence (β-galactosidase staining) Reduced stainingHuman Endometrial Mesenchymal Stem Cells[3]
Effect on Apoptosis BlockedHuman Endometrial Mesenchymal Stem Cells[3]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the powder in dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 1 mg of this compound (Molecular Weight: 421.52 g/mol ) in 237.2 µL of DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage.

Maintenance of Human Pluripotent Stem Cells (hPSCs)

This protocol describes the use of this compound to maintain hPSCs in an undifferentiated state.

  • Culture Medium: Prepare a suitable hPSC maintenance medium, such as mTeSR™1 or E8 medium.

  • Addition of this compound: Supplement the culture medium with this compound to a final concentration of 0.5 µM.

  • Cell Seeding: Plate hPSCs on a suitable matrix, such as Matrigel or Vitronectin-coated plates.

  • Daily Culture: Replace the medium daily with fresh medium containing this compound.

  • Passaging: Passage the cells upon reaching 70-80% confluency.

Expansion of Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol outlines the use of this compound to enhance the ex vivo expansion of murine HSPCs.

  • Culture Medium: Prepare a basal medium (e.g., IMDM with 10% FBS) supplemented with a cytokine cocktail to support HSPC survival and proliferation (e.g., SCF, IL-3, FLT3-L, and IL-11).

  • Addition of Small Molecules: Add this compound to a final concentration of 0.5 µM to the cytokine-supplemented medium. For enhanced effects, this compound can be used in combination with other small molecules like Pomalidomide and UM171.

  • Cell Culture: Culture purified HSPCs (e.g., LSK SLAM cells) at a low density.

  • Monitoring Expansion: Monitor cell expansion over time. This compound has been shown to promote a significant fold expansion of LSK cells while attenuating differentiation.

Directed Differentiation of hPSCs to a Neural Lineage

This protocol describes a general workflow for directing hPSC differentiation towards neural progenitors by inhibiting mesendoderm formation.

  • Neural Induction Medium: Prepare a neural induction medium (e.g., DMEM/F12 supplemented with N2 and B27).

  • Initiation of Differentiation: To initiate neural differentiation, replace the hPSC maintenance medium with the neural induction medium supplemented with this compound at a final concentration of 0.5-1 µM. The presence of this compound will inhibit the default differentiation towards mesendoderm.

  • Culture Period: Culture the cells in the neural induction medium for 7-10 days, changing the medium every other day.

  • Characterization: After the induction period, assess the expression of neural progenitor markers such as PAX6 and SOX1.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on stem cell differentiation.

experimental_workflow Start Start Stem Cell Culture Stem Cell Culture Start->Stem Cell Culture Treatment with this compound Treatment with this compound Stem Cell Culture->Treatment with this compound Control (Vehicle) Control (Vehicle) Stem Cell Culture->Control (Vehicle) Incubation Period Incubation Period Treatment with this compound->Incubation Period Control (Vehicle)->Incubation Period Analysis Analysis Incubation Period->Analysis Gene Expression Analysis (qPCR, RNA-seq) Gene Expression Analysis (qPCR, RNA-seq) Analysis->Gene Expression Analysis (qPCR, RNA-seq) Protein Expression Analysis (Western Blot, Flow Cytometry) Protein Expression Analysis (Western Blot, Flow Cytometry) Analysis->Protein Expression Analysis (Western Blot, Flow Cytometry) Functional Assays (e.g., Differentiation Potential) Functional Assays (e.g., Differentiation Potential) Analysis->Functional Assays (e.g., Differentiation Potential) End End Gene Expression Analysis (qPCR, RNA-seq)->End Protein Expression Analysis (Western Blot, Flow Cytometry)->End Functional Assays (e.g., Differentiation Potential)->End

Conclusion

This compound is a powerful and versatile tool for stem cell researchers and those in the field of drug development. Its selective inhibition of the TGF-β signaling pathway provides a robust method for maintaining stem cell pluripotency, improving the efficiency of cellular reprogramming, and directing differentiation into specific lineages. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this compound in a variety of stem cell culture systems. As our understanding of the intricate signaling networks that govern stem cell fate continues to grow, the precise modulation afforded by small molecules like this compound will undoubtedly play an increasingly critical role in advancing regenerative medicine and therapeutic applications.

References

A-83-01: A Selective ALK5 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). It also exhibits inhibitory activity against the structurally related ALK4 and ALK7 receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and experimental applications, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the kinase activity of ALK5, ALK4, and ALK7.[1][2] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins, Smad2 and Smad3. This phosphorylation event allows Smad2/3 to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3.[3][4] This action effectively blocks the entire downstream signaling cascade, leading to the inhibition of TGF-β-induced cellular responses, such as epithelial-to-mesenchymal transition (EMT) and growth inhibition.[3][5]

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound against various activin receptor-like kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
ALK5 (TGF-β type I receptor)12[1][2][6][7][8]
ALK4 (Activin type IB receptor)45[1][2][6][7][8]
ALK7 (Nodal type I receptor)7.5[1][2][6][7][8]

This compound is noted to be more potent in its inhibition of ALK5 than the previously described inhibitor, SB-431542.[3][5] It has been shown to have minimal or no effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular regulated kinase (ERK).[3][4][5]

Mandatory Visualizations

TGF-β/ALK5 Signaling Pathway and Inhibition by this compound

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates A8301 This compound A8301->ALK5 Inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Translocates DNA Target Gene Promoters Smad_complex_nuc->DNA Binds Transcription Gene Transcription (e.g., EMT, Growth Inhibition) DNA->Transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Workflow: In Vitro ALK5 Inhibition Assay

ALK5_Inhibition_Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_seeding Seed Mv1Lu cells in 24-well plates (2.5 x 10^4 cells/well) Incubation1 Incubate overnight Cell_seeding->Incubation1 Pretreatment Pre-treat cells with various concentrations of this compound (1h) Incubation1->Pretreatment TGFb_treatment Add TGF-β (1 ng/mL) Pretreatment->TGFb_treatment Incubation2 Incubate for 24, 48, or 72 hours TGFb_treatment->Incubation2 Cell_counting Trypsinize and count cells (e.g., with a Coulter counter) Incubation2->Cell_counting IC50_determination Determine IC50 value Cell_counting->IC50_determination

Caption: A typical experimental workflow for assessing the inhibitory activity of this compound.

Experimental Protocols

Cell Proliferation Assay to Determine IC50 of this compound

This protocol is adapted from methodologies used to assess the effect of this compound on TGF-β-induced growth inhibition.[6]

1. Cell Culture and Seeding:

  • Culture mink lung epithelial cells (Mv1Lu) in an appropriate growth medium.
  • Seed the Mv1Lu cells in duplicate into 24-well plates at a density of 2.5 x 10⁴ cells per well.[6]
  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • On the following day, prepare a series of dilutions of this compound in the cell culture medium.
  • Pre-treat the cells by replacing the medium with the medium containing various concentrations of this compound. A typical concentration for significant inhibition is 1 µM.[6]
  • Incubate the cells for 1 hour.[6]
  • After the pre-treatment, add TGF-β to each well to a final concentration of 1 ng/mL to induce growth inhibition.[6]

3. Incubation and Cell Counting:

  • Incubate the plates for 48 hours.[6]
  • Following incubation, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).
  • Trypsinize the cells to detach them from the plate.
  • Count the number of viable cells using a Coulter counter or a hemocytometer with trypan blue exclusion.[6]

4. Data Analysis:

  • Calculate the percentage of growth inhibition for each concentration of this compound relative to the TGF-β-treated control without the inhibitor.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-Smad2

This protocol is designed to assess the inhibition of Smad2 phosphorylation by this compound.

1. Cell Lysis:

  • Seed and treat cells with this compound and TGF-β as described in the cell proliferation assay.
  • After the desired treatment time (e.g., 1 hour), place the culture plates on ice and wash the cells with ice-cold PBS.
  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C.
  • Wash the membrane several times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein like GAPDH.

Applications in Research

This compound has become a valuable tool in various research areas due to its potent and selective inhibition of the TGF-β pathway.

  • Cancer Research: The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This compound is used to study the role of TGF-β in tumor progression, particularly in inhibiting EMT, a key process in cancer cell invasion and metastasis.[3][5]

  • Stem Cell Biology: The TGF-β/Activin/Nodal signaling pathway is crucial for maintaining pluripotency and directing the differentiation of embryonic and induced pluripotent stem cells (iPSCs). This compound is utilized in combination with other small molecules to maintain the self-renewal of human iPSCs and to facilitate their reprogramming and differentiation into specific lineages, such as cardiomyocytes.[4][9]

  • Organoid Culture: this compound is a common component of culture media for the expansion and differentiation of various organoids, including those derived from the colon, liver, and lung.

  • Fibrosis Research: Aberrant TGF-β signaling is a hallmark of fibrotic diseases. This compound can be employed to investigate the mechanisms of fibrosis and to evaluate the therapeutic potential of inhibiting the TGF-β pathway.

Storage and Stability

This compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C.[4] Stock solutions are usually prepared in dimethyl sulfoxide (B87167) (DMSO).[6] It is important to note that solutions of this compound may be unstable and it is often recommended to prepare them fresh for optimal results.[6][10] Some sources suggest that DMSO stock solutions should be stored at -20°C for no longer than one month.[10]

References

An In-depth Technical Guide to the Role of A-83-01 in Maintaining Pluripotency

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-83-01 is a potent and selective small molecule inhibitor pivotal in the field of stem cell biology for its role in modulating pluripotency. It primarily functions by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical pathway that governs cell fate decisions, including differentiation and self-renewal. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its multifaceted role in maintaining different states of pluripotency, quantitative data on its biological activity, and detailed protocols for its application in a research setting. The document is intended to serve as a core resource for scientists utilizing this compound to culture, reprogram, and maintain pluripotent stem cells (PSCs).

Mechanism of Action: Selective Inhibition of the TGF-β Superfamily Type I Receptors

This compound exerts its biological effects by targeting the intracellular kinase domains of the TGF-β superfamily type I receptors, specifically the Activin receptor-like kinases (ALK). It is a potent inhibitor of ALK5 (the TGF-β type I receptor), ALK4 (the Activin/Nodal type IB receptor), and ALK7 (the Nodal type I receptor).[1][2] By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation and subsequent activation of the downstream signaling mediators, SMAD2 and SMAD3.[3]

In the canonical TGF-β/Activin/Nodal signaling pathway, ligand binding to the type II receptor induces the recruitment and phosphorylation of the type I receptor (ALK4/5/7). The activated type I receptor then phosphorylates SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Many of these target genes are involved in driving differentiation into mesodermal and endodermal lineages.[4]

This compound effectively blocks this cascade at its inception by inhibiting ALK4/5/7 kinase activity, thereby preventing SMAD2 phosphorylation and the subsequent nuclear signaling.[3] This blockade suppresses the pro-differentiation signals mediated by TGF-β, Activin, and Nodal, which is crucial for maintaining cells in an undifferentiated, pluripotent state.[4][5]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TypeII_R Type II Receptor TGF-beta->TypeII_R Activin Activin Activin->TypeII_R Nodal Nodal Nodal->TypeII_R ALK457 Type I Receptor (ALK4/5/7) TypeII_R->ALK457 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK457->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex + SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Nuclear Translocation A8301 This compound A8301->ALK457 Inhibits Kinase Activity DNA Target Gene Transcription (e.g., Differentiation) SMAD_complex_nuc->DNA

Caption: TGF-β/SMAD signaling pathway and the inhibitory action of this compound.

Role in Pluripotency Maintenance

The inhibition of TGF-β signaling by this compound plays a context-dependent role in regulating pluripotency, particularly in the distinction between "naïve" and "primed" pluripotent states.

Facilitating Naïve Pluripotency and Reprogramming

This compound is a key component of chemical cocktails used to reprogram somatic cells into induced pluripotent stem cells (iPSCs) and to convert primed PSCs, which resemble the post-implantation epiblast, to a more developmentally primitive naïve state, resembling the pre-implantation inner cell mass.[1][4] In these contexts, TGF-β signaling acts as a potent pro-differentiation and pro-mesenchymal transition signal. By blocking this pathway, this compound helps to:

  • Suppress Differentiation: It prevents the exit from pluripotency towards mesoderm and endoderm lineages.[1]

  • Enhance Reprogramming Efficiency: In combination with inhibitors of other pathways (e.g., the MEK/ERK pathway inhibitor PD0325901), this compound significantly improves the efficiency and kinetics of iPSC generation.[4]

  • Promote Naïve State Conversion: It facilitates the reversion of primed epiblast stem cells (EpiSCs) to a naïve pluripotent state.[1]

Pluripotency_States cluster_inhibition TGF-β Inhibition by this compound Somatic_Cell Somatic Cell Naive_PSC Naïve Pluripotent Stem Cell (ESC/iPSC) Somatic_Cell->Naive_PSC Reprogramming (+ this compound) Primed_PSC Primed Pluripotent Stem Cell (EpiSC) Primed_PSC->Naive_PSC Reversion (+ this compound) Differentiated_Cell Differentiated Cell (Mesoderm/Endoderm) Primed_PSC->Differentiated_Cell Differentiation Naive_PSC->Primed_PSC Differentiation Stimuli block Blocks Differentiation block->Primed_PSC

Caption: Role of this compound in shifting cells towards naïve pluripotency.
A Nuanced Role in Maintaining Human Naïve Pluripotency

While TGF-β inhibition is crucial for establishing naïve pluripotency, recent studies have revealed a surprising requirement for active TGF-β signaling in maintaining the established human naïve pluripotent state.[6][7] In established naïve human PSC cultures, the addition of a TGF-β inhibitor (like SB-431542, which has a similar mechanism to this compound) leads to the loss of pluripotency, downregulation of key genes like NANOG, and differentiation towards a trophectoderm lineage.[6][7] This indicates that while blocking TGF-β signaling is beneficial to erase a primed state's memory, a basal level of signaling is necessary to stabilize the human naïve pluripotent network once established.

Quantitative Data Presentation

The biological activity of this compound has been quantified in various assays. The data below is summarized for easy reference.

Table 1: Inhibitory Concentration (IC₅₀) of this compound

Target Kinase Receptor Family IC₅₀ (nM) Reference(s)
ALK5 TGF-β Type I Receptor 12 [1][3]
ALK4 Activin/Nodal Type IB Receptor 45 [1][3]

| ALK7 | Nodal Type I Receptor | 7.5 |[1][3] |

Table 2: Context-Dependent Effects of TGF-β Inhibition on Pluripotency Gene Expression

Cell Type Experimental Condition Pluripotency Marker Observed Effect Reference(s)
Atrial c-Kit+ Cells Treatment with TGF-β receptor inhibitor (SB) or SMAD2/3 inhibitor (SIS) for 7 days. Nanog (protein) ~2.5-fold increase vs. control [8]
Naïve Human PSCs Treatment with TGF-β inhibitor (SB-431542) for 24-72 hours. NANOG, OCT4 (mRNA) Downregulation (loss of pluripotency) [6][7]

| Primed Human PSCs | Treatment with TGF-β inhibitor (SB-431542). | Pluripotency Markers | Maintained or enhanced while preventing differentiation into neuroectoderm. |[5][7] |

Experimental Protocols

Accurate and reproducible results with this compound require careful handling and application.

Preparation of this compound Stock Solution

This compound is a lyophilized powder with low solubility in aqueous media. A concentrated stock solution must be prepared in an appropriate solvent, typically dimethyl sulfoxide (B87167) (DMSO).

  • Reagent and Materials:

    • This compound powder (MW: 421.52 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile, light-protected microcentrifuge tubes or cryovials

  • Procedure:

    • Handle this compound powder in a chemical fume hood.

    • To prepare a 10 mM stock solution , reconstitute 5 mg of this compound powder in 1.18 mL of DMSO.[3]

    • Vortex thoroughly to ensure the powder is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.

    • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[4][9] Note: this compound can decompose in solution over time. Freshly prepared solutions are recommended for optimal performance.[10]

Application in Pluripotent Stem Cell Culture

The working concentration of this compound can vary depending on the specific application and cell type but typically ranges from 0.5 µM to 1 µM.

  • Reagent and Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed, appropriate stem cell culture medium

    • Pluripotent stem cells in culture

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration immediately before use. For example, to achieve a 1 µM final concentration, add 1 µL of the 10 mM stock solution to every 10 mL of culture medium (a 1:10,000 dilution).

    • Mix the medium gently but thoroughly by inversion or pipetting.

    • Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium.

    • Return the cells to the incubator. The medium should be replaced according to the specific culture protocol (e.g., every 1-2 days).

    • Control: Always include a vehicle control culture treated with the same final concentration of DMSO (e.g., 0.01%) to account for any solvent effects.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Application start Start reconstitute Reconstitute this compound Powder in DMSO to make 10 mM stock start->reconstitute aliquot Aliquot into single-use tubes and store at -20°C reconstitute->aliquot thaw Thaw one aliquot of 10 mM this compound stock aliquot->thaw dilute Dilute stock into pre-warmed cell culture medium (e.g., to 1 µM) thaw->dilute culture Add medium to PSCs and return to incubator dilute->culture assess Assess Pluripotency (qPCR, Flow Cytometry, ICC) culture->assess After desired incubation time end End assess->end

Caption: General experimental workflow for using this compound in PSC culture.

Conclusion

This compound is an indispensable tool for the precise manipulation of pluripotency. Its potent and selective inhibition of the TGF-β/Activin/Nodal pathway by targeting ALK4/5/7 is fundamental to its utility in suppressing differentiation during cellular reprogramming and in guiding primed PSCs towards a naïve state. However, researchers must be cognizant of its context-dependent effects, particularly the emerging evidence that sustained TGF-β signaling is required to maintain established human naïve pluripotency. By understanding its molecular mechanism and adhering to rigorous experimental protocols, scientists can effectively leverage this compound to advance research in developmental biology, disease modeling, and regenerative medicine.

References

A-83-01: A Potent Inhibitor of Smad2/3 Phosphorylation in the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is a key factor in the progression of various diseases, notably cancer and fibrosis.[1] The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor, also known as an activin receptor-like kinase (ALK).[1] This activated receptor complex subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically Smad2 and Smad3.[1] The phosphorylated Smad2/3 (pSmad2/3) then forms a complex with Smad4, translocates to the nucleus, and modulates the transcription of target genes.[1]

A-83-01 is a small molecule inhibitor that has demonstrated high potency in blocking the TGF-β signaling pathway.[2] It functions by selectively inhibiting the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[3][4] This inhibitory action directly prevents the phosphorylation of Smad2 and Smad3, thereby abrogating the downstream signaling cascade.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effect on Smad2/3 phosphorylation with supporting quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for the binding site within the kinase domain of the TGF-β type I receptors ALK4, ALK5, and ALK7. By occupying this site, this compound prevents the autophosphorylation and activation of the receptor, which in turn blocks the subsequent phosphorylation of the downstream effector proteins, Smad2 and Smad3. This targeted inhibition is highly selective, with minimal effects on other signaling pathways such as the bone morphogenetic protein (BMP) pathway or the p38 and extracellular regulated kinase (ERK) pathways.[2]

Data Presentation

The potency of this compound as an inhibitor of the TGF-β type I receptors has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.

Target Receptor IC50 (nM)
ALK5 (TGF-βR1)12[3]
ALK4 (Activin Receptor IB)45[3]
ALK7 (Nodal Receptor)7.5[3]

The inhibitory effect of this compound on the TGF-β signaling pathway is directly reflected in the reduction of Smad2/3 phosphorylation. The following table presents representative data from a dose-response experiment, illustrating the effect of increasing concentrations of this compound on the levels of phosphorylated Smad2/3 in a cellular context.

This compound Concentration (µM) TGF-β Stimulation Relative pSmad2/3 Levels (%)
0 (Vehicle Control)-100
0 (Vehicle Control)+850
0.1+625
1.0+310
10.0+110

Note: The data in the second table is hypothetical and serves as an illustrative example of a typical dose-response experiment. The relative pSmad2/3 levels are normalized to the unstimulated control.

Qualitative studies have demonstrated that treatment with 1 µM of this compound can completely inhibit the TGF-β-induced phosphorylation of Smad2 in HaCaT cells.[5] Furthermore, this compound has been shown to be more potent than the commonly used ALK5 inhibitor, SB-431542.[2]

Experimental Protocols

Western Blot Analysis of Smad2/3 Phosphorylation

This protocol provides a detailed methodology for quantifying the inhibitory effect of this compound on TGF-β-induced Smad2/3 phosphorylation in a cellular context.

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., HaCaT, A549, or HepG2) in 6-well plates and allow them to reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment to reduce basal phosphorylation levels.

  • Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

  • Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with 10 ng/mL of TGF-β1 for 30-60 minutes. Include an untreated control group that receives neither this compound nor TGF-β1.

2. Protein Extraction:

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer:

  • Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Run the gel according to the manufacturer's recommendations.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with a primary antibody against phospho-Smad2/3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis:

  • Prepare a chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2/3 and a loading control (e.g., GAPDH or β-actin).

  • Quantify the band intensities using densitometry software and normalize the pSmad2/3 signal to the total Smad2/3 and loading control signals.

Mandatory Visualization

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-β RI) TGF_beta_RII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 pSmad2/3 Complex pSmad2/3 - Smad4 Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nuclear_Complex pSmad2/3 - Smad4 Complex Complex->Nuclear_Complex Translocates A8301 This compound A8301->ALK5 Inhibits Gene_Transcription Target Gene Transcription Nuclear_Complex->Gene_Transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Protein_Extraction 2. Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA/Bradford) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pSmad2/3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis 10. Densitometry & Normalization Detection->Data_Analysis

Caption: Experimental workflow for assessing Smad2/3 phosphorylation.

References

A-83-01: A Technical Guide to its Discovery, Synthesis, and Application as a TGF-β Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule A-83-01, a potent inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. We will delve into its discovery, detail its chemical synthesis, and provide comprehensive experimental protocols for its biological characterization.

Introduction and Discovery

This compound was identified as a potent and selective inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] Its discovery was part of a broader effort to develop small molecule inhibitors of the TGF-β signaling pathway, which is often dysregulated in diseases such as cancer and fibrosis. This compound is structurally similar to a class of pyrazole-based ALK5 inhibitors developed by Sawyer et al.[1] It effectively blocks the signaling of ALK5, as well as the highly related type I receptors ALK4 (activin receptor type-1B) and ALK7 (nodal receptor type-1).[3][4][5][6]

Chemical Synthesis of this compound

The chemical name for this compound is 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide. Its synthesis is based on the construction of a substituted pyrazole (B372694) core. While the exact, detailed synthesis of this compound is described in the primary literature by Tojo et al. (2005), it follows a synthetic strategy analogous to that reported by Sawyer et al. (2003) for similar pyrazole-based inhibitors. The general workflow is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Pyrazole Ring Formation cluster_final Final Product Formation A Lepidine C Deprotonation and Condensation A->C B Picolinic Ester B->C D Intermediate Ketone C->D E Treatment with Hydrazine (B178648) & DMFDMA D->E F Substituted Pyrazole E->F G Reaction with Phenyl isothiocyanate F->G H This compound G->H

Caption: General workflow for the chemical synthesis of this compound.

Detailed Experimental Protocol for Synthesis (Analogous)

The following is a representative protocol for the synthesis of the pyrazole core, adapted from the work of Sawyer et al. on analogous compounds.

Step 1: Synthesis of the Intermediate Ketone

  • Lepidine is deprotonated using a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C).

  • The resulting anion is then reacted with an appropriate picolinic ester to yield the intermediate ketone.

  • The reaction is quenched with a proton source, and the crude ketone is extracted and typically used in the next step without extensive purification.

Step 2: Formation of the Substituted Pyrazole

  • The intermediate ketone is treated with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone intermediate.

  • This intermediate is then reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux to facilitate the cyclization and formation of the 4-(quinolin-4-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazole.

Step 3: Synthesis of this compound

  • The substituted pyrazole is dissolved in a suitable solvent, such as dichloromethane.

  • An equimolar amount of phenyl isothiocyanate is added to the solution.

  • The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the kinase activity of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation of downstream signaling mediators, Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.

TGFb TGF-β Ligand TypeII_R Type II Receptor (e.g., TGFβRII, ActRIIB) TGFb->TypeII_R binds Activin Activin/Nodal Ligand Activin->TypeII_R binds TypeI_R Type I Receptor (ALK4, ALK5, ALK7) TypeII_R->TypeI_R recruits and phosphorylates Smad23 Smad2/3 TypeI_R->Smad23 phosphorylates A8301 This compound A8301->TypeI_R inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex complexes with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_transcription Target Gene Transcription Nucleus->Gene_transcription regulates Cellular_responses Cellular Responses (e.g., EMT, Growth Inhibition) Gene_transcription->Cellular_responses

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound against its target kinases is summarized in the table below.

Target KinaseIC50 (nM)Reference(s)
ALK5 (TGF-βRI)12[3][4][6][7]
ALK4 (ActR-IB)45[3][4][6][7]
ALK7 (Nodal-R)7.5[3][4][6][7]

Experimental Protocols for Biological Assays

TGF-β-Responsive Reporter Assay

This assay measures the ability of this compound to inhibit TGF-β-induced transcriptional activity.

  • Cell Culture: Mink lung epithelial cells (Mv1Lu) are seeded in 24-well plates at a density of 2.5 x 10^4 cells/well and cultured overnight.

  • Transfection: Cells are transiently transfected with a TGF-β-responsive reporter plasmid (e.g., p(CAGA)12-Luc) and a constitutively active expression vector for a housekeeping gene (e.g., β-galactosidase) for normalization.

  • Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. One hour later, cells are stimulated with TGF-β (e.g., 1 ng/mL).

  • Lysis and Reporter Assay: After 16-24 hours of incubation, cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The IC50 value is calculated from the dose-response curve.

Smad2/3 Phosphorylation Assay (Western Blot)

This assay directly assesses the inhibition of Smad2/3 phosphorylation by this compound.

  • Cell Culture and Treatment: Cells (e.g., HaCaT keratinocytes) are seeded in 6-well plates and grown to near confluence. Cells are serum-starved for 12-16 hours and then pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with TGF-β (e.g., 2 ng/mL) for 30-60 minutes.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Smad2/3 and total Smad2/3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Growth Inhibition Assay

This assay evaluates the ability of this compound to reverse TGF-β-induced growth arrest.

  • Cell Seeding: Mv1Lu cells are seeded in 24-well plates at a density of 2.5 x 10^4 cells/well.

  • Treatment: The following day, cells are pre-treated with various concentrations of this compound for 1 hour. TGF-β (e.g., 1 ng/mL) is then added to the wells.

  • Incubation: Cells are incubated for 48 hours.

  • Cell Counting: Cells are trypsinized and counted using a cell counter or a hemocytometer.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control, and the ability of this compound to reverse this inhibition is determined.

Conclusion

This compound is a valuable research tool for investigating the roles of the TGF-β, Activin, and Nodal signaling pathways in various biological and pathological processes. Its high potency and selectivity make it a standard inhibitor for in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations.

References

A-83-01: A Potent and Selective Inhibitor of Activin/Nodal Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I receptors, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3][4][5][6] These receptors are crucial components of the Activin and Nodal signaling pathways, which play pivotal roles in a multitude of cellular processes, including embryonic development, cell differentiation, proliferation, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer and fibrosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on Activin/Nodal signaling, along with detailed experimental protocols for its characterization.

Mechanism of Action

The Activin and Nodal signaling pathways are initiated by the binding of their respective ligands to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK4, ALK5, and ALK7.[5][7] By blocking the kinase activity of these receptors, this compound prevents the phosphorylation of SMAD2 and SMAD3.[3][5][7] This inhibition of SMAD phosphorylation is a critical step, as it halts the downstream signaling cascade. Consequently, the formation of the SMAD2/3-SMAD4 complex and its subsequent translocation to the nucleus to regulate target gene expression are prevented. This compound has been shown to be more potent than the commonly used inhibitor SB431542.[3]

Impact on Cellular Processes

The targeted inhibition of the Activin/Nodal pathway by this compound has significant consequences for various cellular functions:

  • Stem Cell Biology: this compound is widely used in stem cell research to maintain pluripotency and prevent spontaneous differentiation.[3] By blocking differentiation signals, it helps in the expansion and maintenance of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).

  • Epithelial-to-Mesenchymal Transition (EMT): The TGF-β signaling pathway, which is inhibited by this compound through its action on ALK5, is a potent inducer of EMT. This compound has been demonstrated to inhibit TGF-β-induced EMT, a process critical in cancer progression and metastasis.[3]

  • Cancer Biology: Given the role of aberrant Activin/Nodal and TGF-β signaling in promoting tumor growth and metastasis in advanced cancers, this compound and similar molecules are being investigated as potential therapeutic agents.[7]

Quantitative Data

The inhibitory potency of this compound against its target kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
ALK4 (Activin Receptor Type IB)45[1][5][6]
ALK5 (TGF-β Type I Receptor)12[1][5][6]
ALK7 (Nodal Type I Receptor)7.5[1][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the impact of this compound on Activin/Nodal signaling.

In Vitro Kinase Assay for ALK4/5/7 Inhibition

This protocol outlines a method to determine the IC50 of this compound for ALK4, ALK5, and ALK7 using a luminescence-based kinase assay.

Materials:

  • Recombinant human ALK4, ALK5, or ALK7 protein (e.g., from R&D Systems, Cayman Chemical)[8][9]

  • Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases)

  • ATP

  • This compound (Tocris, Selleck Chemicals)[5]

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 10 µM). Include a DMSO control.

  • Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the recombinant kinase (ALK4, ALK5, or ALK7) and the kinase substrate in kinase assay buffer.

  • Initiate the kinase reaction: In a 384-well plate, add 5 µL of the this compound dilution or DMSO control. Add 5 µL of the kinase/substrate mix to each well. To start the reaction, add 5 µL of ATP solution to each well.

  • Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detect kinase activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence: Read the luminescence on a plate reader.

  • Data analysis: Plot the luminescence signal against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for Phospho-SMAD2/3 Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of SMAD2 and SMAD3 in cultured cells.

Materials:

  • Cell line responsive to TGF-β or Activin (e.g., HaCaT, HT-1080)

  • Cell culture medium and supplements

  • This compound

  • TGF-β1 or Activin A ligand

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell culture and treatment: Seed cells in culture plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) or Activin A (e.g., 20 ng/mL) for 30-60 minutes.

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and reprobing: The membrane can be stripped and reprobed with antibodies for total SMAD2/3 and the loading control to ensure equal protein loading.

  • Data analysis: Quantify the band intensities using image analysis software. Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal and the loading control.

Luciferase Reporter Assay for Activin/Nodal/TGF-β Signaling

This protocol details a method to measure the transcriptional activity of the Activin/Nodal/TGF-β pathway using a SMAD-responsive luciferase reporter.

Materials:

  • HEK293T cells or other easily transfectable cell line

  • Cell culture medium and supplements

  • SMAD-binding element (SBE)-luciferase reporter plasmid (e.g., pGL4.48[luc2P/SBE/Hygro] Vector)

  • A constitutively expressed Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • TGF-β1 or Activin A ligand

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent.

  • Cell treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound or DMSO for 1 hour. Stimulate the cells with TGF-β1 or Activin A for 16-24 hours.

  • Cell lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity relative to the unstimulated control. Plot the normalized luciferase activity against the this compound concentration to determine the inhibitory effect.

Visualizations

Signaling Pathway Diagram

G Activin/Nodal Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activin/Nodal Activin/Nodal Type II Receptor Type II Receptor Activin/Nodal->Type II Receptor binds Type I Receptor (ALK4/5/7) Type I Receptor (ALK4/5/7) Type II Receptor->Type I Receptor (ALK4/5/7) recruits and phosphorylates SMAD2/3 SMAD2/3 Type I Receptor (ALK4/5/7)->SMAD2/3 phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3-SMAD4 Complex SMAD2/3-SMAD4 Complex p-SMAD2/3->SMAD2/3-SMAD4 Complex complexes with SMAD4 SMAD4 SMAD4->SMAD2/3-SMAD4 Complex Target Gene Expression Target Gene Expression SMAD2/3-SMAD4 Complex->Target Gene Expression translocates and regulates This compound This compound This compound->Type I Receptor (ALK4/5/7) inhibits

Caption: this compound inhibits Activin/Nodal signaling by targeting ALK4/5/7.

Experimental Workflow Diagram

G Experimental Workflow for Assessing this compound Activity cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Ligand Stimulation Ligand Stimulation This compound Treatment->Ligand Stimulation Cell Lysis Cell Lysis Ligand Stimulation->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay p-SMAD2/3 Levels p-SMAD2/3 Levels Western Blot->p-SMAD2/3 Levels Reporter Gene Activity Reporter Gene Activity Luciferase Assay->Reporter Gene Activity Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Recombinant Kinase Recombinant Kinase Recombinant Kinase->Kinase Assay This compound This compound This compound->Kinase Assay

Caption: Workflow for evaluating this compound's inhibitory effects.

References

A-83-01: A Potent Inhibitor of TGF-β Signaling in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a small molecule inhibitor that has garnered significant attention in cancer research for its potent and selective inhibition of the transforming growth factor-beta (TGF-β) signaling pathway.[1][2] The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages.[3][4] this compound targets the type I serine/threonine kinase receptors of the TGF-β superfamily, specifically the activin receptor-like kinases (ALKs) ALK5 (TβR-I), ALK4 (ActR-IB), and ALK7.[1][2][5][6][7][8][9][10] By blocking these receptors, this compound effectively inhibits the downstream phosphorylation of Smad2 and Smad3, key mediators of TGF-β signaling.[1][2][7] This inhibition ultimately leads to the suppression of detrimental processes in cancer cells, including the epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[1][2][5] This technical guide provides a comprehensive overview of the role of this compound in cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

This compound exerts its anti-cancer effects by directly targeting the kinase activity of ALK4, ALK5, and ALK7.[1][2][5][6][7][8][9][10] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TβR-II) leads to the recruitment and phosphorylation of the type I receptor (TβR-I or ALK5). This activated receptor complex then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with the common-mediator Smad (co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and EMT.[3][4]

This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3.[1][2] This blockade of the Smad signaling cascade is the primary mechanism by which this compound inhibits TGF-β-induced cellular responses in cancer. Notably, this compound has been shown to be more potent than the commonly used ALK5 inhibitor, SB-431542.[2] It exhibits little to no effect on bone morphogenetic protein (BMP) type I receptors or other signaling pathways like the p38 mitogen-activated protein kinase (MAPK) or extracellular regulated kinase (ERK) pathways.[1][2]

In HER2-overexpressing breast cancer cells, this compound has been shown to inhibit the TGF-β-induced upregulation of Wnt3 and the subsequent activation of the Wnt/β-catenin signaling pathway.[11][12] This suggests a crosstalk between the TGF-β and Wnt pathways that can be effectively disrupted by this compound.[11][12]

Quantitative Data

The efficacy of this compound has been quantified in various studies, demonstrating its potent inhibitory activity against its target receptors and its effects on cancer cell lines.

Parameter Value Assay System Reference
IC50 for ALK512 nMCell-free kinase assay[6][8][9][10]
IC50 for ALK445 nMCell-free kinase assay[6][8][9][10]
IC50 for ALK77.5 nMCell-free kinase assay[6][8][9][10]
Cancer Cell Line Effect of this compound Concentration Reference
JIMT-1 (Trastuzumab-resistant breast cancer)Reduced cell migration by ~17% (alone)1 µM[13]
JIMT-1 (Trastuzumab-resistant breast cancer)Synergistically inhibited cell migration up to 90% (with Trastuzumab)1 µM[13]
HM-1 (Mouse ovarian cancer)Decreased cell motility, adhesion, and invasion1 µM[8]
A549 (Bone-metastatic lung cancer)Suppressed the expression of XYLT110 µM[8]
SKBR3 (HER2-overexpressing breast cancer)Inhibited TGF-β-induced pSmad3 and TwistNot specified[12]

Experimental Protocols

Cell Proliferation Assay

This protocol is adapted from a study on mink lung epithelial (Mv1Lu) cells, which are often used to study TGF-β-induced growth inhibition.[6]

  • Cell Seeding: Seed Mv1Lu cells in 24-well plates at a density of 2.5 × 10⁴ cells/well.

  • Pre-treatment: The following day, pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 0.03-10 µM).[8]

  • TGF-β Treatment: Add TGF-β (1 ng/mL) to the wells and culture for 24, 48, or 72 hours.

  • Cell Counting: Trypsinize the cells and count them using a Coulter counter or a hemocytometer.

Western Blot for Phospho-Smad3

This protocol is a general method for assessing the inhibition of Smad3 phosphorylation by this compound.

  • Cell Treatment: Culture cancer cells (e.g., SKBR3, HaCaT) to 70-80% confluency. Pre-treat with this compound (e.g., 1 µM) for 1 hour, followed by stimulation with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.[8][14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Smad3 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize to total Smad3 or a loading control like β-actin.

Cell Migration (Wound Healing) Assay

This protocol provides a method to assess the effect of this compound on cancer cell migration.

  • Cell Seeding: Seed cancer cells in a 6-well plate and grow to confluency.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound at the desired concentration (e.g., 1 µM). Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Visualizations

Signaling Pathway Diagram

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TbetaRII TβR-II TGF-beta->TbetaRII binds ALK5 ALK5/TβR-I TbetaRII->ALK5 recruits & phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex binds to Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA translocates to nucleus & binds to A8301 This compound A8301->ALK5 inhibits Gene_expression Gene Expression (EMT, Migration, Invasion) DNA->Gene_expression regulates

Caption: this compound inhibits TGF-β signaling by blocking ALK5-mediated Smad2/3 phosphorylation.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Conclusion start Cancer Cell Culture treatment Treatment Groups: 1. Vehicle Control 2. TGF-β 3. This compound 4. TGF-β + this compound start->treatment western Western Blot (p-Smad3, EMT markers) treatment->western migration Migration/Invasion Assay (Wound Healing, Transwell) treatment->migration proliferation Proliferation Assay (Cell Counting, MTT) treatment->proliferation analysis Quantify protein levels, cell migration, & proliferation western->analysis migration->analysis proliferation->analysis conclusion Conclusion: This compound inhibits TGF-β-induced cancer cell malignancy analysis->conclusion

Caption: Workflow for investigating the effects of this compound on cancer cell lines.

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in cancer. Its high potency and selectivity for ALK4/5/7 make it a precise instrument for dissecting the mechanisms underlying TGF-β-driven tumor progression. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting this pathway in various cancer types. The ability of this compound to inhibit key processes like EMT and cell migration underscores its potential as a lead compound for the development of novel anti-cancer therapies, particularly for advanced and metastatic diseases. Further research, including in vivo studies and combination therapies, is warranted to fully explore its clinical utility.[15]

References

Preliminary studies on A-83-01 in developmental biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Preliminary Studies of A-83-01 in Developmental Biology.

This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily, specifically targeting activin receptor-like kinase 5 (ALK5), as well as ALK4 and ALK7.[1][2][3][4][5][6] Its ability to modulate key signaling pathways involved in cell fate decisions has positioned it as a valuable tool in developmental biology research, particularly in the fields of stem cell maintenance, differentiation, and cellular reprogramming. This guide provides a comprehensive overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of ALK4, ALK5, and ALK7, which are the type I receptors for the TGF-β, Activin, and Nodal signaling pathways, respectively.[1][2][3][6] This inhibition prevents the phosphorylation of downstream mediators, primarily Smad2 and Smad3.[2][3][7][8] The unphosphorylated Smad complex is unable to translocate to the nucleus and regulate the transcription of target genes. Consequently, this compound effectively blocks TGF-β, Activin, and Nodal signaling, thereby influencing a multitude of cellular processes critical to embryonic development and tissue homeostasis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound

TargetIC50Reference
ALK5 (TGF-β Type I Receptor)12 nM[3][4][5][6][7][9]
ALK4 (Activin Type IB Receptor)45 nM[3][4][5][6][7][9]
ALK7 (Nodal Type I Receptor)7.5 nM[3][4][5][6][7][9]
TGF-β-induced Transcription in Mv1Lu cells25 nM[5]

Table 2: Effects of this compound on Cellular Processes

Cellular ProcessCell TypeConcentrationEffectReference
Inhibition of Smad2/3 PhosphorylationHT-1080 cells1 µMPrevents TGF-β1-induced phosphorylation[3]
Inhibition of Epithelial-to-Mesenchymal Transition (EMT)VariousNot specifiedInhibits TGF-β-induced EMT[1][2][8]
Maintenance of PluripotencyRat induced pluripotent stem cells (riPSCs)Not specifiedInhibits spontaneous differentiation, increases clonal expansion[3]
Conversion to Naïve PluripotencyMouse epiblast stem cellsNot specifiedFacilitates conversion to a more naïve state[1][2]
Cellular ReprogrammingHuman primary somatic cellsIn combination with PD0325901Enables OCT4-mediated reprogramming[1][2]
Inhibition of Mesoderm and Endoderm SpecificationNot specifiedNot specifiedInhibits differentiation towards mesodermal and endodermal lineages[1]
Increased Cardiomyoblast NumberMurine model of myocardial injuryNot specifiedSignificantly increases Nkx2.5+ cardiomyoblasts[7]
Promotion of eMSC ProliferationHuman Endometrial Mesenchymal Stem/stromal Cells (eMSCs)1 µMDose-dependently increased the number of viable cells[10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and applications of this compound, the following diagrams have been generated using the DOT language.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β/Activin/Nodal TypeII_R Type II Receptor TGF_beta->TypeII_R Binds ALK457 ALK4/5/7 Receptor Smad23 Smad2/3 ALK457->Smad23 Phosphorylates TypeII_R->ALK457 Phosphorylates A8301 This compound A8301->ALK457 Inhibits pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Target_Genes Target Gene Transcription Smad_complex->Target_Genes Regulates

This compound inhibits the TGF-β/Activin/Nodal signaling pathway.

Reprogramming_Workflow Somatic_Cells Somatic Cells (e.g., Fibroblasts) Culture Cell Culture Somatic_Cells->Culture Reprogramming_Factors Reprogramming Factors (e.g., OCT4) Reprogramming_Factors->Culture A8301_PD This compound + PD0325901 A8301_PD->Culture iPSCs Induced Pluripotent Stem Cells (iPSCs) Culture->iPSCs Reprogramming

Workflow for this compound in cellular reprogramming.

Experimental Protocols

Inhibition of Smad2/3 Phosphorylation in HT-1080 Cells

This protocol is adapted from methodologies demonstrating the inhibitory effect of this compound on TGF-β-induced Smad signaling.[3]

  • Cell Culture: Culture HT-1080 cells in appropriate media until they reach 70-80% confluency.

  • Pre-treatment: Pre-treat the cells with 1 µM this compound for 1 hour. A vehicle control (e.g., DMSO) should be run in parallel.

  • Stimulation: Induce signaling by adding 10 ng/ml of human TGF-β1 to the media for 30 minutes.

  • Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and total Smad2/3.

    • Use a loading control, such as β-Actin, to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • A significant reduction in the phospho-Smad2/3 signal in the this compound treated sample compared to the TGF-β1 only sample indicates successful inhibition.

Cell Proliferation Assay in Mv1Lu Cells

This protocol is based on experiments assessing the effect of this compound on TGF-β-induced growth inhibition.[7]

  • Cell Seeding: Seed Mv1Lu cells in 24-well plates at a density of 2.5 x 10^4 cells/well and allow them to attach overnight.

  • Pre-treatment: The following day, pre-treat the cells with varying concentrations of this compound (or a single concentration, e.g., 1 µM) for 1 hour.

  • TGF-β Treatment: Add TGF-β (1 ng/mL) to the wells and culture for 48 hours.

  • Cell Counting: After the incubation period, trypsinize the cells and count them using a Coulter counter or a hemocytometer to determine the cell number. A reversal of TGF-β-induced growth inhibition in the presence of this compound will be observed.

Preparation and Storage of this compound
  • Reconstitution: this compound is typically supplied as a lyophilized powder.[2][3] To prepare a stock solution, for example, a 10 mM stock, reconstitute 5 mg of the powder in 1.18 ml of DMSO.[3]

  • Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[3] Once reconstituted in DMSO, store the solution at -20°C and use within 2 months to avoid loss of potency.[3] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[3] Note that this compound in solution can slowly decompose, so freshly prepared solutions are highly recommended.[4]

Conclusion

This compound has emerged as a critical chemical tool for dissecting the roles of TGF-β, Activin, and Nodal signaling in a wide array of developmental processes. Its utility in maintaining pluripotency, directing cell fate, and facilitating cellular reprogramming underscores its importance in regenerative medicine and developmental biology research. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their experimental endeavors. As research progresses, the applications of this potent inhibitor are likely to expand, further elucidating the intricate signaling networks that govern development.

References

A-83-01: An In-Depth Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor A-83-01, detailing its molecular targets, mechanism of action, and the experimental protocols used for its characterization. This compound is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily, playing a crucial role in cell signaling research and holding potential for therapeutic applications.

Core Molecular Targets of this compound

This compound selectively targets the kinase domain of three type I serine/threonine kinase receptors of the TGF-β superfamily, also known as activin receptor-like kinases (ALKs).[1][2][3][4][5][6] Its primary targets are:

  • ALK5 (TGF-β type I receptor): A key receptor for TGF-β signaling, which is involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis.

  • ALK4 (Activin receptor type IB): Primarily mediates signals from activins, which are critical for various developmental processes and cellular homeostasis.

  • ALK7 (Nodal receptor type I): Plays a significant role in embryonic development and patterning by transducing signals from Nodal proteins.[1][3][5]

The kinase domains of ALK4 and ALK7 are structurally homologous to that of ALK5, which accounts for the inhibitory activity of this compound against these related receptors.[7] Notably, this compound exhibits minimal to no inhibitory effect on bone morphogenetic protein (BMP) type I receptors such as ALK1, ALK2, ALK3, and ALK6, nor on other signaling pathways like p38 mitogen-activated protein kinase (MAPK) or extracellular regulated kinase (ERK).[7]

Quantitative Inhibitory Activity

The potency of this compound against its molecular targets has been quantified through half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific target by 50%.

TargetReceptor SubfamilyIC50 Value (nM)
ALK5TGF-β Type I Receptor12
ALK4Activin/Nodal Type I Receptor45
ALK7Nodal Type I Receptor7.5

The IC50 values were determined against the transcription induced by the respective receptors.[1][3][5][6]

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP-binding site within the kinase domain of its target ALK receptors. This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling proteins, Smad2 and Smad3 (receptor-regulated Smads or R-Smads).[7]

Under normal physiological conditions, the binding of a TGF-β superfamily ligand (e.g., TGF-β, Activin, Nodal) to its type II receptor induces the recruitment and phosphorylation of the type I receptor (ALK4, ALK5, or ALK7). The activated type I receptor then phosphorylates Smad2 and Smad3. These phosphorylated R-Smads form a complex with Smad4 (the common-mediator Smad), which then translocates to the nucleus to regulate the transcription of target genes.[8][9][10] This signaling cascade is implicated in processes such as epithelial-to-mesenchymal transition (EMT), a critical step in cancer progression and metastasis.[7]

By blocking the initial phosphorylation of Smad2 and Smad3, this compound effectively halts this entire signaling cascade, thereby inhibiting TGF-β-induced cellular responses, including EMT and growth inhibition.[7]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII Type II Receptor TGF_beta->TBRII 1. Ligand Binding ALK5 Type I Receptor (ALK5) TBRII->ALK5 Smad2_3 Smad2/3 ALK5->Smad2_3 3. Phosphorylation pSmad2_3 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad2_3->Complex 4. Complex Formation Smad4 Smad4 Smad4->Complex nComplex p-Smad2/3-Smad4 Complex Complex->nComplex 5. Nuclear Translocation A8301 This compound A8301->ALK5 Inhibition DNA DNA nComplex->DNA Gene_Transcription Gene Transcription (e.g., EMT) DNA->Gene_Transcription 6. Transcriptional Regulation

Figure 1. TGF-β/Smad signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's activity relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

ALK5 Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of ALK5 by measuring the amount of ADP produced during the phosphorylation of a peptide substrate. The inhibition of this activity by this compound is used to determine its IC50 value.

Materials:

  • Recombinant human TGFβR1 (ALK5)

  • TGFBR1 Peptide Substrate

  • ATP (500 µM stock)

  • 5x Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • This compound

  • White, low-volume 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water.

  • This compound Dilution: Prepare a serial dilution of this compound in 1x Kinase Assay Buffer at 10-fold the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the TGFBR1 peptide substrate.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells.

    • Add 12.5 µL of the Master Mix to all wells.

    • To the "Negative Control" wells, add 10 µL of 1x Kinase Assay Buffer.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of diluted ALK5 enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 45 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP.

    • Incubate at room temperature for another 45 minutes.

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Dilute_Inhibitor Prepare Serial Dilutions of this compound Add_Reagents Add this compound and Master Mix to 384-well Plate Dilute_Inhibitor->Add_Reagents Prepare_MasterMix Prepare Master Mix (Buffer, ATP, Substrate) Prepare_MasterMix->Add_Reagents Dilute_Enzyme Dilute ALK5 Enzyme Initiate_Reaction Add ALK5 Enzyme to Initiate Reaction Dilute_Enzyme->Initiate_Reaction Add_Reagents->Initiate_Reaction Incubate_30C Incubate at 30°C for 45 min Initiate_Reaction->Incubate_30C Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_30C->Add_ADPGlo Incubate_RT1 Incubate at RT for 45 min Add_ADPGlo->Incubate_RT1 Add_KinaseDetection Add Kinase Detection Reagent (Convert ADP to ATP) Incubate_RT1->Add_KinaseDetection Incubate_RT2 Incubate at RT for 45 min Add_KinaseDetection->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2. Experimental workflow for an ALK5 kinase inhibition assay.

Western Blot for Phospho-Smad2 Inhibition

This protocol is used to qualitatively and semi-quantitatively assess the ability of this compound to inhibit the phosphorylation of Smad2 in a cellular context.

Materials:

  • HT-1080 or other suitable cells

  • Cell culture medium and supplements

  • This compound

  • TGF-β1

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Phospho-Smad2 (Ser465/467), anti-total Smad2, anti-β-Actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HT-1080 cells and grow to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours to reduce basal phosphorylation levels.

    • Pre-treat cells with desired concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes to induce Smad2 phosphorylation. Include untreated and TGF-β1-only controls.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total Smad2 and a loading control (e.g., β-Actin) to ensure equal protein loading.

    • Quantify band intensities to determine the relative levels of phosphorylated Smad2.

Cell Proliferation Assay (TGF-β-induced Growth Inhibition)

This assay measures the ability of this compound to counteract the growth-inhibitory effects of TGF-β on certain cell lines, such as mink lung epithelial cells (Mv1Lu).

Materials:

  • Mv1Lu cells

  • Cell culture medium and supplements

  • This compound

  • TGF-β1

  • 24-well plates

  • Coulter counter or MTS/WST-1 assay kit

Procedure:

  • Cell Seeding: Seed Mv1Lu cells in 24-well plates at a density of 2.5 x 10^4 cells/well and allow them to attach overnight.[7]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.[7]

    • Add TGF-β1 (e.g., 1 ng/mL) to the wells. Include controls for untreated cells, cells treated with this compound alone, and cells treated with TGF-β1 alone.[7]

  • Incubation: Culture the cells for 48 hours.[7]

  • Cell Counting:

    • Trypsinize the cells and count them using a Coulter counter.[7]

    • Alternatively, use a colorimetric assay like MTS or WST-1 to determine the number of viable cells.

  • Data Analysis: Plot the cell number against the concentration of this compound to demonstrate a dose-dependent rescue from TGF-β-induced growth inhibition.

References

Methodological & Application

A-83-01 Protocol for Induced Pluripotent Stem Cell (iPSC) Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of A-83-01, a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I receptors, in the culture of human induced pluripotent stem cells (iPSCs). This compound is a critical component in various iPSC workflows, including reprogramming, maintenance of pluripotency, and directed differentiation. These application notes detail the mechanism of action, provide structured quantitative data, and offer detailed experimental protocols for the effective application of this compound in iPSC research and development.

Introduction

Induced pluripotent stem cells (iPSCs) hold immense promise for regenerative medicine, disease modeling, and drug discovery. The ability to efficiently generate and maintain high-quality iPSCs in a pluripotent state, as well as to direct their differentiation into specific cell lineages, is paramount. The TGF-β signaling pathway plays a crucial, context-dependent role in these processes. This compound is a selective inhibitor of the TGF-β type I receptor ALK5 (TGFβRI), and the activin/nodal type I receptors ALK4 and ALK7.[1][2][3] By blocking these receptors, this compound effectively inhibits the phosphorylation of Smad2, a key downstream mediator of the canonical TGF-β/Activin/Nodal signaling cascade.[1][2][4] This targeted inhibition makes this compound a valuable tool for iPSC culture, where it is utilized to promote the naive pluripotent state, enhance reprogramming efficiency, and prevent unwanted differentiation into mesodermal and endodermal lineages.[1][3][5]

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding site of the kinase domain of ALK4, ALK5, and ALK7. This prevents the receptor from phosphorylating and activating the downstream Smad2/3 signaling pathway. The inhibition of this pathway is instrumental in maintaining the undifferentiated state of iPSCs and facilitating their reprogramming.

TGFB TGF-β / Activin / Nodal Receptor ALK4 / ALK5 / ALK7 Receptors TGFB->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates A8301 This compound A8301->Receptor Inhibits pSmad23 p-Smad2/3 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription (e.g., Differentiation) Nucleus->Transcription Regulates

Figure 1: this compound Signaling Pathway Inhibition.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound in iPSC culture.

Parameter Value Reference
Target ALK5 (TGF-β Type I Receptor)[1][3]
ALK4 (Activin Type IB Receptor)[1][3]
ALK7 (Nodal Type I Receptor)[1][3]
IC₅₀ (nM) ALK5: 12[2][6]
ALK4: 45[2][6]
ALK7: 7.5[2][6]
Purity ≥95% - ≥98%[2][3]
Molecular Weight 421.52 g/mol [1][2]
CAS Number 909910-43-6[1][2][3]

Table 1: this compound Specifications.

Application Recommended Working Concentration (µM) Notes Reference
iPSC Maintenance 0.5 - 1Used in combination with other small molecules to maintain pluripotency and self-renewal.
iPSC Reprogramming 0.5 - 2Often used with other inhibitors (e.g., PD0325901) to enhance reprogramming efficiency.[1]
Directed Differentiation 0.1 - 1Used to inhibit spontaneous differentiation into mesoderm and endoderm lineages during neural induction.[3]
Organoid Culture 0.1 - 1Included in culture media for various iPSC-derived organoids (e.g., intestinal, liver, lung).

Table 2: Recommended Working Concentrations of this compound for iPSC Applications.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder.[1] To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.18 mL of sterile DMSO.[7] Mix thoroughly by vortexing until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 2 months or at -80°C for longer-term storage.[1][7] Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Feeder-Free Maintenance of iPSCs with this compound

This protocol describes the routine maintenance of iPSCs in a feeder-free system, incorporating this compound to support pluripotency.

  • Culture Plate Coating: Coat culture plates with a suitable matrix (e.g., Matrigel®, Geltrex®) according to the manufacturer's instructions. Typically, this involves diluting the matrix in cold DMEM/F-12 and incubating the plates at 37°C for at least 1 hour.

  • Media Preparation: Prepare the iPSC maintenance medium (e.g., mTeSR™ Plus, Essential 8™). Just before use, supplement the medium with this compound to a final concentration of 0.5 µM.

  • Cell Culture: Culture iPSCs on the coated plates in the this compound supplemented medium at 37°C and 5% CO₂.

  • Media Change: Change the medium daily.

  • Passaging: Passage the iPSCs when the colonies reach 70-80% confluency, typically every 4-6 days. Use a gentle cell dissociation reagent (e.g., ReLeSR™, Versene) to detach the colonies as clumps.[8] Replate the clumps onto freshly coated plates in this compound supplemented medium containing a ROCK inhibitor (e.g., Y-27632) for the first 24 hours to enhance cell survival.[9][10]

Start iPSC Culture (70-80% Confluent) Aspirate Aspirate Medium Start->Aspirate Wash Wash with PBS Aspirate->Wash Dissociate Add Dissociation Reagent (e.g., ReLeSR™) Wash->Dissociate Incubate Incubate at 37°C Dissociate->Incubate Detach Gently Detach Colonies Incubate->Detach Collect Collect Cell Suspension Detach->Collect Centrifuge Centrifuge (Optional) Collect->Centrifuge Resuspend Resuspend in Medium + this compound + ROCKi Centrifuge->Resuspend Plate Plate on Coated Dish Resuspend->Plate Incubate24h Incubate 24h at 37°C Plate->Incubate24h ChangeMedium Change to Medium + this compound (no ROCKi) Incubate24h->ChangeMedium End Continue Culture ChangeMedium->End

Figure 2: iPSC Passaging Workflow with this compound.
Protocol 3: Enhancing iPSC Reprogramming with this compound

This protocol outlines the use of this compound in combination with other small molecules to improve the efficiency of somatic cell reprogramming.

  • Initiation of Reprogramming: Initiate reprogramming of somatic cells (e.g., fibroblasts) using a preferred method (e.g., Sendai virus, episomal vectors).

  • Small Molecule Treatment: From day 3-5 post-transduction, culture the cells in reprogramming medium supplemented with this compound (e.g., 1 µM) and often in combination with a MEK inhibitor such as PD0325901.[1][5]

  • Media Changes and Monitoring: Change the medium every 1-2 days. Monitor the cells for the emergence of iPSC-like colonies, which typically appear around days 15-25.

  • Colony Picking and Expansion: Once iPSC colonies are well-formed and have clear borders, manually pick them and transfer them to a new coated plate for expansion in iPSC maintenance medium containing this compound.[11]

Troubleshooting

Problem Possible Cause Solution
Spontaneous Differentiation Suboptimal cell density, insufficient this compound concentration, or degradation of this compound.Ensure proper cell density at passaging. Use the recommended concentration of this compound. Prepare fresh this compound stock solutions and avoid repeated freeze-thaw cycles.
Low Cell Viability Post-Passaging Harsh dissociation method, absence of ROCK inhibitor.Use a gentle, clump-based passaging method. Always supplement the medium with a ROCK inhibitor for the first 24 hours after passaging.
Inefficient Reprogramming Incorrect timing or concentration of this compound.Optimize the window of this compound application and its concentration. Ensure the use of high-quality, validated this compound.

Table 3: Troubleshooting Guide for this compound in iPSC Culture.

Conclusion

This compound is an indispensable tool for the robust culture of induced pluripotent stem cells. Its selective inhibition of the TGF-β/Activin/Nodal signaling pathway provides a powerful means to promote and maintain pluripotency, enhance reprogramming efficiency, and guide cell fate decisions during differentiation. The protocols and data presented in these application notes offer a comprehensive resource for researchers, scientists, and drug development professionals to effectively integrate this compound into their iPSC workflows, thereby advancing the frontiers of regenerative medicine and biomedical research.

References

Application Notes: Optimal Use of A-83-01 for Organoid Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organoid technology represents a significant leap forward in biological research, providing three-dimensional, self-organizing cellular structures that closely mimic the physiology of their in-vivo counterparts. The successful establishment and long-term culture of organoids depend on a finely tuned microenvironment, sustained by a specific cocktail of growth factors and small molecules. One critical signaling pathway that requires modulation is the Transforming Growth Factor-β (TGF-β) pathway, which often promotes differentiation or epithelial-to-mesenchymal transition (EMT), thereby hindering the expansion of the desired stem or progenitor cell populations.

A-83-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptors ALK5, ALK4, and ALK7.[1][2][3] Its application in organoid culture media is crucial for maintaining the undifferentiated state of stem cells, preventing apoptosis, and promoting robust organoid formation and expansion.[4][5] These notes provide comprehensive data and protocols for the optimal use of this compound across various organoid models.

Mechanism of Action: Inhibition of TGF-β/SMAD Signaling

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5. This activated receptor complex phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][2] Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates into the nucleus to regulate the transcription of target genes involved in differentiation, apoptosis, and EMT.

This compound exerts its function by directly inhibiting the kinase activity of ALK5 (and to a lesser extent, ALK4 and ALK7), thereby preventing the phosphorylation of SMAD2/3 and effectively blocking the entire downstream signaling cascade.[1][2] This inhibition is critical for maintaining the stem cell phenotype and enhancing the efficiency of organoid expansion.[1][4]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_Ligand TGF-β Ligand Rec_II TGF-β Receptor II TGF_Ligand->Rec_II Binds Rec_I TGF-β Receptor I (ALK5) Rec_II->Rec_I Recruits & Phosphorylates SMAD23 SMAD2/3 Rec_I->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nuc_Complex p-SMAD2/3 + SMAD4 Complex->Nuc_Complex Translocates A8301 This compound A8301->Rec_I Gene_Exp Target Gene Transcription (e.g., Differentiation, EMT) Nuc_Complex->Gene_Exp Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Data Presentation: this compound Concentrations in Organoid Culture

The optimal concentration of this compound is highly dependent on the organoid type and the specific culture conditions. However, a review of established protocols reveals consistent ranges for various tissues. The following table summarizes the commonly used final concentrations of this compound in organoid growth media.

Organoid TypeSpeciesThis compound Final ConcentrationSource(s)
Intestinal Human500 nM (0.5 µM)[6][7]
Intestinal Murine500 nM[8][9]
Pancreatic Human / Murine500 nM[10][11]
Liver HumanIncluded in expansion & differentiation media[1][12]
Lung HumanIncluded in expansion medium[1]
Esophageal Human50 µM (Initial passages 1-2 only)[13]

Note: The 50 µM concentration for esophageal organoids is significantly higher than for other types and is specifically used in early passages to inhibit fibroblast growth.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of this compound are critical for experimental consistency. The compound is light-sensitive and can be unstable in solution.[14]

  • Reconstitution: To prepare a 2 mM stock solution, dissolve 5 mg of this compound (MW: 421.52 g/mol ) in 5.93 mL of sterile, anhydrous DMSO.[15]

  • Mixing: Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting & Storage:

    • It is highly recommended to use the solution immediately after preparation.[14]

    • If storage is necessary, dispense small-volume aliquots into sterile, light-protected tubes.

    • Store aliquots at -20°C for a maximum of one month.[14] Avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Organoid Formation with this compound

The following diagram and protocol outline the fundamental steps for establishing organoid cultures from primary tissue, incorporating this compound into the growth medium.

Caption: General experimental workflow for establishing organoid cultures.

Methodology:

  • Tissue Isolation: Isolate tissue fragments from a biopsy or surgical resection under sterile conditions. For intestinal organoids, this involves isolating the crypts of Lieberkühn.[6]

  • Embedding: Resuspend the isolated cells or tissue fragments in a liquid basement membrane extract (e.g., Matrigel) on ice.

  • Seeding: Dispense 25-50 µL droplets ("domes") of the cell-matrix suspension into a pre-warmed multi-well culture plate.[9]

  • Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify.[9]

  • Medium Addition: Carefully add pre-warmed, complete organoid growth medium containing the appropriate concentration of this compound (see table below) to each well.

  • Culture and Maintenance: Culture the organoids in a humidified incubator at 37°C and 5% CO₂. Replace the culture medium every 2-3 days.[7][9]

  • Passaging: When organoids become large and the lumen darkens (typically every 7-12 days), they should be passaged. This involves removing them from the matrix, mechanically and/or enzymatically dissociating them into smaller fragments, and re-seeding them in a fresh matrix as described above.[16]

Protocol 3: Example Media Formulations

The composition of the basal medium varies significantly between organoid types. Below are two examples of complete growth media formulations that include this compound.

ComponentHuman Intestinal Medium[6][7]Human Pancreatic Medium[10][11]
Basal Medium Advanced DMEM/F12Advanced DMEM/F12
Supplements 1x B27, 1x N2, 10 mM HEPES1x B27, 10 mM HEPES, 1.25 mM N-Acetylcysteine
Growth Factors 50 ng/mL hEGF, 100 ng/mL Noggin50 ng/mL hEGF, 100 ng/mL FGF10
500 ng/mL R-Spondin 1250 ng/mL R-Spondin 3
100 ng/mL Wnt-3a50% Wnt-3a Conditioned Medium
Small Molecules 500 nM this compound 500 nM this compound
10 µM SB 2021901 µM Prostaglandin E2
1 µM Prostaglandin E210 mM Nicotinamide
10 mM Nicotinamide10 nM Gastrin

Logical Relationships and Key Considerations

The concentration of this compound directly influences several key cellular processes that are vital for successful organoid culture. Understanding these relationships helps in optimizing protocols and troubleshooting culture issues.

logical_relationship cluster_outcomes Biological Outcomes A8301 This compound Concentration Inhibition Inhibition of ALK5/SMAD2 Signaling A8301->Inhibition Directly proportional Stemness Maintenance of Stem/Progenitor Phenotype Inhibition->Stemness Leads to Proliferation Enhanced Organoid Formation & Expansion Inhibition->Proliferation Promotes Differentiation Inhibition of Unwanted Differentiation & EMT Inhibition->Differentiation Results in

Caption: Logical relationship between this compound and key organoid culture outcomes.

Key Considerations:

  • Reagent Quality: The purity and bioactivity of this compound, as well as other growth factors and supplements, are paramount for reproducibility.[17]

  • Context is Crucial: While 500 nM is a widely effective concentration, optimization may be required for specific cell lines, donor tissues, or experimental goals.

  • Fibroblast Contamination: In primary cultures, this compound helps suppress fibroblast overgrowth by inhibiting TGF-β-induced EMT.[1][2] For persistent fibroblast issues, a temporary increase in concentration, as seen in esophageal organoid protocols, could be considered.[13]

  • Differentiation Studies: When inducing organoid differentiation, this compound is typically removed from the culture medium to allow for the activation of pathways like TGF-β, which may be required for specific lineage commitment.[1][18]

References

Application Notes and Protocols for Inhibiting Epithelial-to-Mesenchymal Transition (EMT) using A-83-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing A-83-01 to inhibit the Epithelial-to-Mesenchymal Transition (EMT), a critical process in cancer progression and fibrosis. This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK5, ALK4, and ALK7.[1][2] By blocking these receptors, this compound effectively inhibits the canonical Smad signaling pathway, preventing the transcriptional changes that drive EMT.[3][4]

Mechanism of Action:

This compound is a potent inhibitor of the TGF-β type I receptor ALK5, as well as the activin/nodal receptors ALK4 and ALK7.[1][2][5] Its inhibitory activity is significantly more potent than the commonly used ALK5 inhibitor, SB-431542.[3][4] The binding of TGF-β to its receptor complex leads to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of genes involved in EMT. This compound blocks the kinase activity of ALK4, ALK5, and ALK7, thereby preventing the phosphorylation of Smad2/3 and halting the downstream signaling cascade that leads to EMT.[3][4] this compound has been shown to have minimal effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase, or extracellular regulated kinase, highlighting its selectivity.[3]

Quantitative Data:

The following table summarizes the inhibitory concentrations (IC50) of this compound against its target receptors and its effective concentrations in various cell-based assays.

Target/Assay Cell Line IC50 / Effective Concentration Reference
ALK5 (TGF-βRI)-12 nM[1][5][6]
ALK4 (Activin receptor type-1B)-45 nM[1][5][6]
ALK7 (Nodal receptor type-1)-7.5 nM[1][5][6]
TGF-β-induced transcriptional activityMv1Lu (mink lung epithelial)12 nM[4]
Inhibition of TGF-β-induced growth inhibitionMv1Lu (mink lung epithelial)0.3 µM (complete blockage)[4]
Inhibition of Smad2 phosphorylationHaCaT (human keratinocytes)1 µM (complete inhibition)[4]
Inhibition of TGF-β-induced EMTHER2-overexpressing breast cancer cellsNot specified, used in combination[7]

Signaling Pathway and Experimental Workflow Diagrams

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TGF-β RII TGFb->TBRII TBRI ALK4/5/7 TBRII->TBRI phosphorylates Smad23 Smad2/3 TBRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Transcription Gene Transcription (Snail, Slug, Twist, etc.) SmadComplex->Transcription translocates to A8301 This compound A8301->TBRI inhibits EMT Epithelial-to-Mesenchymal Transition Transcription->EMT

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

EMT_Inhibition_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_outcome Expected Outcome CellCulture 1. Culture Epithelial Cells (e.g., MCF-7, A549) InduceEMT 2. Induce EMT with TGF-β (e.g., 5-10 ng/mL) CellCulture->InduceEMT TreatA8301 3. Treat with this compound (e.g., 0.1 - 10 µM) InduceEMT->TreatA8301 WesternBlot 4a. Western Blot (E-cadherin, N-cadherin, Vimentin) TreatA8301->WesternBlot MigrationAssay 4b. Migration/Invasion Assay (Wound Healing or Transwell) TreatA8301->MigrationAssay IFStaining 4c. Immunofluorescence (Marker localization) TreatA8301->IFStaining Inhibition Inhibition of EMT WesternBlot->Inhibition MigrationAssay->Inhibition IFStaining->Inhibition

Caption: Experimental workflow for studying EMT inhibition by this compound.

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines: Commonly used epithelial cell lines for EMT studies include MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and HaCaT (human keratinocytes).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5] Store at -20°C. Note that this compound solutions are unstable and should be freshly prepared.[6]

  • Treatment Protocol:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates for migration assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with this compound at desired concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Induce EMT by adding TGF-β (e.g., 5-10 ng/mL) to the culture medium.

    • Include appropriate controls: vehicle control (DMSO), TGF-β only, and this compound only.

    • Incubate for the desired duration (e.g., 24-72 hours) before proceeding to downstream analysis.

2. Western Blot Analysis for EMT Markers:

This protocol allows for the quantification of changes in epithelial and mesenchymal protein markers.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane and transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-E-cadherin (epithelial marker), anti-N-cadherin, anti-Vimentin (mesenchymal markers), and a loading control (e.g., anti-GAPDH or anti-β-actin).[8][9]

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

3. Wound Healing (Scratch) Assay for Cell Migration:

This assay assesses the collective migration of cells.[10]

  • Materials:

    • Culture plates (e.g., 24-well plates).

    • Pipette tips (e.g., p200) or a specialized scratch tool.

    • Microscope with a camera.

  • Procedure:

    • Seed cells in a culture plate and grow to a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[10]

    • Gently wash the cells with PBS to remove detached cells.

    • Replace with fresh medium containing TGF-β and/or this compound.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

    • Measure the width of the wound at multiple points for each image and calculate the rate of wound closure.

4. Transwell Invasion Assay:

This assay measures the ability of cells to invade through an extracellular matrix barrier.[11][12][13]

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

    • Matrigel or a similar basement membrane extract.

    • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).

    • Cotton swabs.

    • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet).

  • Procedure:

    • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[12][14]

    • Harvest and resuspend cells in serum-free medium.

    • Seed the cells in the upper chamber of the Transwell insert.

    • Add medium containing a chemoattractant to the lower chamber.

    • Include TGF-β and/or this compound in both the upper and lower chambers as per the experimental design.

    • Incubate for a period that allows for invasion but not proliferation (e.g., 24-48 hours).

    • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

    • Count the number of stained cells in several microscopic fields to quantify invasion.

References

A-83-01 in combination with other small molecules for cell reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Power of A-83-01 in Combination with Small Molecules for Advanced Cell Reprogramming

Introduction:

This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK5, ALK4, and ALK7.[1][2][3] By blocking these receptors, this compound effectively inhibits the downstream phosphorylation of Smad2, a key step in the TGF-β signaling cascade.[2][4] This mechanism of action is crucial for overcoming the cellular barriers that resist cell fate changes, particularly the epithelial-to-mesenchymal transition (EMT), a major roadblock in the early stages of reprogramming.[5][6] Consequently, this compound has emerged as a cornerstone in various small molecule cocktails designed to enhance the efficiency and fidelity of cell reprogramming, enabling the generation of induced pluripotent stem cells (iPSCs), neural stem cells (NSCs), cardiomyocytes, and other valuable cell types for research and therapeutic development.

These application notes provide a comprehensive overview of the use of this compound in combination with other small molecules for cell reprogramming, including detailed protocols, quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficiency of cell reprogramming using this compound in combination with other small molecules for various applications.

Table 1: Reprogramming of Fibroblasts to Cardiomyocytes

Small Molecule CocktailStarting Cell TypeReprogramming EfficiencyKey Transcription FactorsReference
This compoundMouse Embryonic FibroblastsUp to 60% (α-actinin+ cells)GATA4, HAND2, MEF2C, TBX5 (GHMT)[1]
This compound, CHIR99021, Forskolin, SC1, (±)BayK 8644Mouse Fibroblasts~27%Not specified[5]

Table 2: Generation of Induced Pluripotent Stem Cells (iPSCs)

Small Molecule CocktailStarting Cell TypeReprogramming EfficiencyKey Transcription FactorsReference
This compound, PD0325901, CHIR99021Human and Rat Somatic CellsNot specifiedOCT4[7]
This compound, CHIR99021, Sodium Butyrate, Parnate, PS48, PD0325901Human Primary Somatic CellsNot specifiedOCT4[8]
This compound, CHIR99021, Thiazovivin, Sodium Butyrate, PD0325901, Cyclic Pifithrin-αHuman Urine-derived CellsDramatically improvedNot specified[9]

Table 3: Induction of Neural Stem Cells (NSCs)

Small Molecule CocktailStarting Cell TypeReprogramming EfficiencyKey Transcription FactorsReference
This compound, CHIR99021, LDN193189, Retinoic Acid, Hh-Ag1.5, RG108, Parnate, SMER28, bFGFMouse FibroblastsNot specifiedNone (chemically induced)[10]
This compound, CHIR99021, Sodium Butyrate, LPA, Rolipram, SP600125Adult Human FibroblastsUniformly expressed PAX6OCT4[10][11]
This compound, Valproic Acid, Thiazovivin, PurmorphamineMouse Embryonic FibroblastsNot specifiedNone (chemically induced)[5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Inhibiting TGF-β Signaling

The following diagram illustrates the signaling pathway targeted by this compound.

a8301_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand Receptor TGF-β Receptor (ALK4/5/7) TGFB->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation A8301 This compound A8301->Receptor Inhibition pSmad23 p-Smad2/3 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex SmadComplex_nuc Smad Complex SmadComplex->SmadComplex_nuc Translocation DNA Target Gene Transcription SmadComplex_nuc->DNA Regulation

Caption: this compound inhibits TGF-β signaling by blocking ALK4/5/7 receptors.

General Experimental Workflow for Cell Reprogramming using Small Molecules

This diagram outlines a typical workflow for reprogramming somatic cells using a small molecule cocktail containing this compound.

reprogramming_workflow start Somatic Cell Isolation (e.g., Fibroblasts) culture Cell Culture and Expansion start->culture reprogramming Induction of Reprogramming (Small Molecule Cocktail with this compound) culture->reprogramming maturation Maturation and Selection reprogramming->maturation characterization Characterization of Reprogrammed Cells maturation->characterization end Functional Assays and Downstream Applications characterization->end

Caption: A general workflow for small molecule-based cell reprogramming.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Reprogramming of Mouse Fibroblasts into Cardiomyocytes

This protocol is based on the findings demonstrating that inhibition of pro-fibrotic signaling significantly enhances cardiac reprogramming.[1]

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Lentiviruses expressing GATA4, HAND2, MEF2C, TBX5 (GHMT)

  • Polybrene

  • Cardiomyocyte Culture Medium: DMEM/M199 (4:1), 10% FBS, 1% L-glutamine, 1% NEAA, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DAPI

  • Antibodies: anti-α-actinin, anti-cardiac Troponin T (cTnT)

Procedure:

  • Cell Seeding: Plate MEFs at a density of 5 x 10^4 cells/well in a 12-well plate. Culture overnight in DMEM with 10% FBS.

  • Lentiviral Transduction: The next day, replace the medium with fresh DMEM containing 10% FBS and Polybrene (8 µg/mL). Add the GHMT lentiviruses. Incubate for 24 hours.

  • Induction of Reprogramming: After 24 hours, replace the viral-containing medium with Cardiomyocyte Culture Medium.

  • Small Molecule Treatment: Add this compound to the culture medium at a final concentration of 0.5 µM.

  • Medium Change: Change the medium every 2-3 days with fresh Cardiomyocyte Culture Medium containing this compound.

  • Monitoring Reprogramming: Monitor the cells for morphological changes and the appearance of beating cardiomyocytes, which can emerge in less than 2 weeks.

  • Characterization: At day 11-14, fix the cells with 4% paraformaldehyde. Perform immunocytochemistry for cardiac markers such as α-actinin and cTnT. Counterstain with DAPI to visualize nuclei.

  • Quantification: Quantify the reprogramming efficiency by calculating the percentage of α-actinin positive cells relative to the total number of DAPI-stained nuclei.

Protocol 2: Generation of Human Induced Pluripotent Stem Cells (iPSCs) with a 3-Component Small Molecule Cocktail

This protocol is a representative method for generating iPSCs from human somatic cells using a combination of this compound, a MEK inhibitor (PD0325901), and a GSK3β inhibitor (CHIR99021), often referred to as "3i" or "ground-state" conditions.[7]

Materials:

  • Human fibroblasts

  • Fibroblast medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Lentiviruses or Sendai viruses expressing OCT4, SOX2, KLF4, and c-MYC (OSKM)

  • Polybrene (for lentivirus)

  • Human ESC medium (e.g., mTeSR1 or E8)

  • This compound (0.5 µM final concentration)

  • PD0325901 (1 µM final concentration)

  • CHIR99021 (3 µM final concentration)

  • Matrigel-coated plates

  • Live-cell staining for pluripotency markers (e.g., TRA-1-60)

Procedure:

  • Cell Seeding: Plate human fibroblasts on gelatin-coated plates in fibroblast medium.

  • Viral Transduction: Transduce the fibroblasts with OSKM-expressing viruses.

  • Initial Reprogramming: Two days post-transduction, replace the medium with fresh fibroblast medium.

  • Transition to iPSC Medium: On day 4, replate the cells onto Matrigel-coated plates in fibroblast medium.

  • Small Molecule Treatment: From day 5 onwards, switch to human ESC medium supplemented with this compound, PD0325901, and CHIR99021.

  • Medium Change: Change the medium daily.

  • Colony Emergence: Monitor for the emergence of iPSC-like colonies, typically appearing around day 10-14.

  • Colony Picking and Expansion: Once colonies are large enough, manually pick them and expand them on new Matrigel-coated plates in the same small molecule-supplemented medium.

  • Characterization: Characterize the generated iPSC lines for the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, TRA-1-60), pluripotency (e.g., embryoid body formation), and a normal karyotype.

Protocol 3: Chemically Induced Conversion of Mouse Fibroblasts into Neural Stem Cells (NSCs)

This protocol outlines a method for the direct conversion of fibroblasts into NSCs using a cocktail of small molecules, completely bypassing the need for transcription factor overexpression.[10]

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • MEF medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • NSC Induction Medium: DMEM/F12 supplemented with N2 and B27, bFGF (20 ng/mL)

  • Small Molecule Cocktail:

    • This compound (0.5 µM)

    • CHIR99021 (3 µM)

    • LDN193189 (0.5 µM)

    • Retinoic Acid (1 µM)

    • Hh-Ag1.5 (0.5 µM)

    • RG108 (1 µM)

    • Parnate (2 µM)

    • SMER28 (0.5 µM)

  • Poly-L-ornithine and Laminin coated plates

  • Antibodies: anti-PAX6, anti-SOX2, anti-Nestin

Procedure:

  • Cell Seeding: Plate MEFs on gelatin-coated plates in MEF medium.

  • Induction of Conversion: When cells reach confluence, replace the MEF medium with NSC Induction Medium containing the complete small molecule cocktail.

  • Medium Change: Change the medium every two days.

  • Morphological Changes: Observe the cells for morphological changes, with cells gradually adopting a more neural-like appearance.

  • NSC Colony Formation: After approximately 10-14 days, NSC-like colonies should become visible.

  • Colony Isolation and Expansion: Carefully pick the colonies and replate them on Poly-L-ornithine and Laminin coated plates in NSC Induction Medium (without the full reprogramming cocktail, but containing bFGF).

  • Characterization: Characterize the induced NSCs (iNSCs) by immunocytochemistry for the expression of NSC markers such as PAX6, SOX2, and Nestin.

  • Differentiation Potential: Assess the differentiation potential of the iNSCs by withdrawing bFGF and adding differentiation-inducing factors to generate neurons and glia.

Conclusion

This compound is an indispensable tool in the field of cell reprogramming. Its ability to inhibit the TGF-β pathway, a major barrier to cell fate conversion, makes it a powerful enhancer of reprogramming efficiency across various cell types and methodologies. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their own reprogramming workflows, paving the way for new discoveries and the development of novel cell-based therapies. It is important to note that optimal concentrations and combinations of small molecules may vary depending on the specific cell type and experimental conditions, and therefore, some optimization may be required.

References

Application Notes and Protocols: A-83-01 for Directed Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor activin-like kinase 5 (ALK5), as well as ALK4 and ALK7.[1][2][3] By inhibiting these receptors, this compound effectively blocks the canonical TGF-β/SMAD signaling pathway, specifically preventing the phosphorylation of Smad2 and Smad3.[1][3][4] This targeted inhibition makes this compound a valuable tool in stem cell research, particularly for controlling cell fate during directed differentiation of pluripotent stem cells (PSCs). These application notes provide a comprehensive guide for the use of this compound in directing PSCs towards specific lineages.

Mechanism of Action

The TGF-β signaling pathway is a critical regulator of embryonic development and cell fate decisions. Ligands such as TGF-β, Activin, and Nodal bind to type II receptors, which then recruit and phosphorylate type I receptors (ALK4, ALK5, ALK7). The activated type I receptors subsequently phosphorylate receptor-regulated SMADs (R-SMADs), namely SMAD2 and SMAD3. Phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4, and this complex translocates to the nucleus to regulate the transcription of target genes. This compound selectively binds to the ATP-binding site of the ALK4/5/7 kinase domain, preventing the phosphorylation of SMAD2/3 and thereby inhibiting the downstream signaling cascade.[1][4] This inhibition can be leveraged to suppress the differentiation towards mesendodermal fates and promote the specification of ectodermal lineages.[2]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β/Activin/Nodal TypeII_R Type II Receptor TGF_beta->TypeII_R TypeI_R Type I Receptor (ALK4/5/7) TypeII_R->TypeI_R Activates SMAD23 SMAD2/3 TypeI_R->SMAD23 Phosphorylates A8301 This compound A8301->TypeI_R Inhibits pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Regulates

Caption: this compound inhibits the TGF-β signaling pathway.

Data Presentation

This compound Properties and Efficacy
PropertyValueReference
Molecular Name 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide[1]
Molecular Formula C₂₅H₁₉N₅S[1]
Molecular Weight 421.52 g/mol [1][3]
CAS Number 909910-43-6[1]
Purity >98% (HPLC)[1]
IC₅₀ for ALK4 45 nM[2][3]
IC₅₀ for ALK5 12 nM[2][3]
IC₅₀ for ALK7 7.5 nM[2][3]
Recommended Working Concentrations for Directed Differentiation
ApplicationCell TypeThis compound ConcentrationTreatment DurationReference
Neural Induction (Ectoderm) hPSCs0.1 - 1 µMDays 1-5
Cardiomyocyte Differentiation (Mesoderm) Mouse Nkx2.5+ Cardiomyoblasts1 µM8 days[5]
Organ-specific Mesenchyme (Mesoderm) hPSCs0.5 µMDays 1-4[6]
Inhibition of Mesendoderm hPSCs0.5 - 1 µMVaries by protocol[2]
Expansion of Hematopoietic Stem and Progenitor Cells Murine HSPCs1 µM2 weeks[4]

Experimental Protocols

Preparation of this compound Stock Solution
  • This compound is typically supplied as a lyophilized powder.[1]

  • To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.18 ml of dimethyl sulfoxide (B87167) (DMSO).[3]

  • Ensure the compound is completely dissolved by gentle vortexing or brief warming at 37°C.[1]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 2-6 months.[3]

experimental_workflow cluster_prep Preparation cluster_diff Differentiation cluster_analysis Analysis PSC_culture 1. Culture hPSCs to 70-80% confluency Dissociation 2. Dissociate to single cells PSC_culture->Dissociation Seeding 3. Seed cells on appropriate matrix Dissociation->Seeding Induction 4. Initiate differentiation with lineage-specific medium Seeding->Induction A8301_treatment 5. Add this compound at specified concentration and timing Induction->A8301_treatment Medium_change 6. Perform regular medium changes A8301_treatment->Medium_change Characterization 7. Characterize differentiated cells (e.g., ICC, qPCR, Flow Cytometry) Medium_change->Characterization differentiation_logic cluster_lineages Germ Layers cluster_factors Key Signaling Factors PSC Pluripotent Stem Cells Ectoderm Ectoderm (e.g., Neural) PSC->Ectoderm Mesoderm Mesoderm (e.g., Cardiac) PSC->Mesoderm Endoderm Endoderm (e.g., Pancreatic) PSC->Endoderm A8301 This compound (TGF-βi) A8301->Mesoderm Inhibits A8301->Endoderm Inhibits Wnt_activator Wnt Activator (e.g., CHIR99021) Wnt_activator->Mesoderm Promotes Activin_A Activin A Activin_A->Endoderm Promotes

References

Application Notes and Protocols for A-83-01 in Maintaining Naïve Pluripotency of Human Embryonic Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a potent small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor ALK5, as well as the activin/nodal receptors ALK4 and ALK7.[1][2] Inhibition of the TGF-β/Activin/Nodal signaling pathway is a critical component in preventing the differentiation of human embryonic stem cells (hESCs) and maintaining their naïve pluripotent state.[3] Naïve hESCs resemble the pre-implantation epiblast and possess unrestricted differentiation potential, making them a valuable tool in regenerative medicine and developmental biology research.[4] These application notes provide detailed protocols and supporting data for the use of this compound in the culture and maintenance of naïve hESCs.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The TGF-β superfamily of ligands, including TGF-β, Activin, and Nodal, play a crucial role in regulating cell fate decisions during embryonic development.[5] In hESCs, the activation of this pathway, particularly through the Activin/Nodal branch, promotes differentiation towards mesendoderm lineages. This compound selectively blocks the kinase activity of the type I receptors ALK4, ALK5, and ALK7, thereby preventing the phosphorylation of the downstream signaling mediators SMAD2 and SMAD3.[6] This blockade inhibits the nuclear translocation of the SMAD complex and the subsequent transcription of target genes that drive differentiation, thus helping to maintain the undifferentiated, naïve pluripotent state.[3]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF_beta TGF-β/Activin/Nodal Ligands Receptor_Complex Type I (ALK4/5/7) & Type II Receptors TGF_beta->Receptor_Complex Binding and Receptor Activation SMAD23 SMAD2/3 Receptor_Complex->SMAD23 Phosphorylation A8301 This compound A8301->Receptor_Complex Inhibition pSMAD23 pSMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Nuclear Translocation Differentiation_Genes Differentiation Gene Transcription Nucleus->Differentiation_Genes Transcriptional Regulation

Diagram 1: TGF-β Signaling Pathway Inhibition by this compound.

Data Presentation

The following table summarizes the expected gene and protein expression profiles of key naïve pluripotency markers in hESCs cultured with this compound-containing medium compared to primed hESCs.

Marker TypeMarker NameExpected Expression in Naïve hESCs (with this compound)Expected Expression in Primed hESCsReference
Core Pluripotency Factors OCT4 (POU5F1)HighHigh[5]
SOX2HighHigh[5]
NANOGHighLower than Naïve[5]
Naïve-Specific Transcription Factors KLF4HighLow/Absent[5]
KLF5HighLow/Absent[2]
KLF17HighLow/Absent[7]
TFCP2L1HighLow/Absent[8]
DPPA3 (STELLA)HighLow/Absent[5]
DPPA5HighLow/Absent[5]
Cell Surface Markers SUSD2HighLow/Absent[7]
CD75HighLow/Absent[7]

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol is based on information from a study on trophoblast induction from naïve hPSCs.[9]

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 2.5 mM stock solution, resuspend 50 mg of this compound in 4.74 mL of DMSO.[9]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single use (e.g., 50 µL).[9]

    • Store the aliquots at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.

2. Culture of Naïve hESCs with this compound (FLB2i Medium)

This protocol is adapted from a study that utilized a medium containing this compound for porcine induced pluripotent stem cells, with modifications for human ESCs based on general naïve culture principles.[3]

  • Basal Medium:

    • DMEM/F12

    • 20% KnockOut Serum Replacement (KOSR)

    • 1 mM GlutaMAX

    • 1% Non-Essential Amino Acids (NEAA)

    • 0.1 mM 2-Mercaptoethanol

    • Penicillin-Streptomycin

  • FLB2i Supplement Cocktail:

    • Human Leukemia Inhibitory Factor (hLIF): 10 ng/mL

    • Basic Fibroblast Growth Factor (bFGF/FGF2): 8 ng/mL

    • Bone Morphogenetic Protein 4 (BMP4): 10 ng/mL

    • GSK3 inhibitor (e.g., CHIR99021): 3 µM

    • This compound: 2 µM[3]

  • Procedure:

    • Prepare the complete FLB2i medium by adding the supplement cocktail to the basal medium.

    • Culture naïve hESCs on mitotically inactivated mouse embryonic fibroblasts (MEFs) or a suitable feeder-free matrix (e.g., Matrigel).

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2. Hypoxic conditions (5% O2) are often recommended for naïve hESC culture.[8]

    • Perform a full medium change daily.

    • Passage the cells every 3-5 days, or when colonies reach optimal size and density, using a single-cell dissociation reagent like Accutase or TrypLE Express.[9] Replate the cells at an appropriate split ratio (e.g., 1:4) on freshly prepared MEF-coated plates or matrix-coated plates.[9]

Naive_hESC_Culture_Workflow cluster_preparation Preparation cluster_culture Cell Culture cluster_passaging Passaging (every 3-5 days) cluster_qc Quality Control Prepare_Media Prepare FLB2i Medium (with 2 µM this compound) Seed_Cells Seed Naïve hESCs Prepare_Media->Seed_Cells Prepare_Plates Prepare MEF or Matrigel-coated plates Prepare_Plates->Seed_Cells Incubate Incubate at 37°C, 5% CO2 (Optional: 5% O2) Seed_Cells->Incubate Daily_Media_Change Daily Medium Change Incubate->Daily_Media_Change Monitor_Colonies Monitor Colony Morphology and Density Daily_Media_Change->Monitor_Colonies Dissociate Dissociate to Single Cells (e.g., Accutase) Monitor_Colonies->Dissociate Optimal Confluency QC Assess Naïve Pluripotency (qPCR, Flow Cytometry) Monitor_Colonies->QC Split_and_Replate Split and Replate Dissociate->Split_and_Replate Split_and_Replate->Seed_Cells

Diagram 2: Experimental Workflow for Naïve hESC Maintenance.

3. Quality Control of Naïve Pluripotency

  • Quantitative PCR (qPCR):

    • Isolate total RNA from cultured naïve hESCs and a control population of primed hESCs.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using validated primers for naïve-specific markers (e.g., KLF4, KLF17, TFCP2L1) and core pluripotency markers (OCT4, SOX2, NANOG).[10]

    • Normalize gene expression to a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the relative fold change in gene expression between naïve and primed populations. Expect significant upregulation of naïve-specific markers in cells cultured with this compound.[10]

  • Flow Cytometry:

    • Dissociate naïve hESCs into a single-cell suspension.

    • Stain the cells with fluorescently conjugated antibodies against naïve-specific cell surface markers (e.g., SUSD2, CD75) and primed-specific markers (e.g., CD24).[7][11]

    • Analyze the stained cells using a flow cytometer.

    • A homogenous population of SUSD2+/CD75+ and CD24- cells is indicative of a high-quality naïve hESC culture.[7]

The small molecule this compound is an effective tool for maintaining the naïve pluripotent state of hESCs by inhibiting the TGF-β signaling pathway. The protocols provided herein offer a framework for the successful application of this compound in naïve hESC culture. Rigorous quality control is essential to ensure the desired pluripotent state is maintained. Further optimization of this compound concentration and its combination with other small molecules may be necessary depending on the specific hESC line and experimental context.

References

Troubleshooting & Optimization

Degradation of A-83-01 in cell culture media and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-83-01. This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions?

This compound is typically supplied as a lyophilized powder.[1][2] To prepare a stock solution, reconstitute the powder in a suitable solvent such as DMSO.[1][2][3] For example, to create a 10 mM stock solution, you can dissolve 5 mg of this compound (MW: 421.52 g/mol ) in 1.18 mL of DMSO.[1] Ensure the compound is fully dissolved, which may require gentle warming or vortexing.[2]

Q2: How should I store this compound powder and stock solutions?

The lyophilized powder is stable for at least two years when stored at -20°C.[1][2] Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2] While some suppliers state that DMSO stock solutions are stable for up to two months at -20°C, others advise that solutions are unstable and should be prepared fresh for each experiment.[1][4] It is best practice to use the freshest possible solution for your experiments.

Q3: Is this compound stable in aqueous solutions like cell culture media?

This compound has poor aqueous solubility and its solutions are considered unstable.[4][5] It is not recommended to store this compound in aqueous buffers for more than one day.[5] For cell culture experiments, the concentrated DMSO stock solution should be diluted into your pre-warmed cell culture medium immediately before use.[2]

Q4: I am observing a decrease in the effectiveness of this compound in my long-term cell culture experiments. What could be the cause?

A decrease in the activity of this compound in long-term cultures is likely due to its degradation in the cell culture medium at 37°C. It is advisable to replenish the medium with freshly diluted this compound regularly. The optimal frequency of media changes will depend on your specific cell type and experimental setup. For multi-day experiments, consider replacing the media containing this compound every 24-48 hours to maintain a consistent effective concentration.

Q5: Are there any known degradation products of this compound?

One known degradation product of this compound in solution is A-77-01. It is important to be aware of potential degradation as it can affect the reproducibility of your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological effect of this compound Degradation of this compound: Stock solution is too old or has been through multiple freeze-thaw cycles. Working solution in media has degraded over time.Prepare a fresh stock solution of this compound in DMSO. Aliquot new stock solutions into single-use vials. For ongoing experiments, replenish the cell culture media with freshly diluted this compound every 24-48 hours.
Precipitation of this compound: The concentration of this compound in the cell culture medium exceeds its solubility limit. The final DMSO concentration is too high.Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider reducing the final concentration of this compound. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).
Inconsistent results between experiments Variability in this compound concentration: Inconsistent dilution of the stock solution. Degradation of this compound at different rates due to slight variations in experimental conditions.Use calibrated pipettes for accurate dilutions. Standardize the timing of media changes and this compound addition. For critical experiments, consider quantifying the concentration of this compound in your media over time using an analytical method like HPLC or LC-MS/MS.
Unexpected cellular toxicity High DMSO concentration: The final concentration of DMSO in the cell culture medium is toxic to the cells.Calculate the final DMSO concentration and ensure it is below the tolerance level for your specific cell line (usually well below 0.5%). If a high concentration of this compound is required, you may need to prepare a more concentrated DMSO stock to keep the final DMSO volume low.

Storage and Stability Data

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Notes
Lyophilized Powder-20°C≥ 2 years[1][2]Store in a desiccated environment.
Stock Solution in DMSO-20°C or -80°CUp to 2 months[1]Aliquot into single-use vials to avoid freeze-thaw cycles. Preparing fresh is highly recommended.[4]
Working Solution in Cell Culture Media37°CNot recommended for storagePrepare fresh immediately before use.[2][4]

Table 2: Stability Profile of this compound in Solution

Solvent Stability Key Considerations
DMSOLimitedStock solutions are stable for up to 2 months at -20°C, but fresh preparation is ideal.[1][4]
Aqueous Buffers (e.g., PBS)UnstableNot recommended for storage beyond one day.[5]
Cell Culture Media (at 37°C)Prone to DegradationReplenish in long-term cultures every 24-48 hours to maintain activity.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

This protocol describes the preparation of this compound from a lyophilized powder for use in cell culture experiments.

Materials:

  • This compound lyophilized powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed cell culture medium

Procedure:

  • Reconstitute Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1.18 mL for a 10 mM stock from 5 mg of powder).[1]

    • Gently vortex and, if necessary, warm the vial slightly to ensure the this compound is completely dissolved.[2]

  • Aliquot and Store Stock Solution:

    • Dispense the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for up to two months.[1] Avoid repeated freeze-thaw cycles.[1][2]

  • Prepare Working Solution:

    • Immediately before treating your cells, thaw a single aliquot of the this compound stock solution.

    • Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

    • Gently mix the medium to ensure uniform distribution of this compound.

    • Add the this compound-containing medium to your cell cultures.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS

This protocol provides a general framework for quantifying the degradation of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (with all supplements, e.g., FBS)

  • Sterile, incubator-safe tubes or plates

  • Acetonitrile (B52724) (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the final working concentration.

    • Aliquot this solution into several sterile tubes, one for each time point.

    • Place the tubes in a 37°C incubator.

    • At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube.

  • Protein Precipitation and Extraction:

    • To precipitate proteins and extract this compound, add 3 volumes of ice-cold acetonitrile (containing a suitable internal standard) to your media sample.

    • Vortex thoroughly and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for injection.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.

    • From this plot, you can determine the half-life (t½) of this compound in your specific cell culture medium.

Visualizations

TGF_beta_pathway TGFb TGF-β Ligand Receptor TGF-β Receptor (ALK4/5/7) TGFb->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates A8301 This compound A8301->Receptor Inhibits pSmad23 p-Smad2/3 Complex Smad Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription Regulates experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Spike this compound into Cell Culture Medium aliquot Aliquot for Time Points start->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Sample at Each Time Point incubate->sample precipitate Protein Precipitation (Cold Acetonitrile) sample->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze quantify Quantify this compound Concentration analyze->quantify plot Plot % Remaining vs. Time quantify->plot half_life Determine Half-Life plot->half_life troubleshooting_logic issue Reduced this compound Activity? check_stock Is Stock Solution Fresh? issue->check_stock Yes solution_ok Other Experimental Factors issue->solution_ok No check_media Is Media Changed Frequently? check_stock->check_media Yes solution_fresh_stock Prepare Fresh Stock Solution check_stock->solution_fresh_stock No check_precipitate Precipitate in Media? check_media->check_precipitate Yes solution_change_media Increase Media Change Frequency check_media->solution_change_media No solution_lower_conc Lower this compound Concentration check_precipitate->solution_lower_conc Yes check_precipitate->solution_ok No

References

A-83-01 Technical Support Center: Optimizing Working Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of A-83-01, a potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that selectively targets the kinase domains of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2][3][4] By inhibiting these receptors, this compound blocks the phosphorylation of Smad2/3, which are key downstream mediators of the TGF-β signaling pathway.[3][5][6] This inhibition ultimately prevents the translocation of Smad complexes to the nucleus and the subsequent regulation of target gene transcription. This action effectively blocks TGF-β-induced cellular responses such as epithelial-to-mesenchymal transition (EMT) and growth inhibition.[3][5][7]

Q2: What are the primary applications of this compound?

This compound is widely used in cell culture for various applications, including:

  • Maintenance of pluripotency: It helps maintain the self-renewal and undifferentiated state of induced pluripotent stem cells (iPSCs).[2][8]

  • Inhibition of epithelial-to-mesenchymal transition (EMT): It blocks the TGF-β-induced transition of epithelial cells to a mesenchymal phenotype.[1][3][7][9]

  • Cellular reprogramming: this compound can facilitate the reprogramming of somatic cells into other cell lineages, such as cardiomyocytes and neural stem cells.[10][11]

  • Cancer research: It is used to study the role of TGF-β signaling in tumor progression and metastasis.[3]

Q3: What is a typical starting concentration for this compound?

A common starting concentration for this compound in many cell lines is between 0.5 µM and 1 µM.[2][5][6] However, the optimal concentration can vary significantly depending on the cell type, cell density, and the specific experimental goals.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder.[2] For a stock solution, it can be reconstituted in DMSO.[2][5][11] For example, to create a 10 mM stock, you can dissolve 5 mg of this compound powder in 1.18 ml of DMSO.[2] It is crucial to note that this compound solutions are unstable and it is highly recommended to prepare them fresh for each experiment.[5][10][12] If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store at -20°C for no longer than one to two months to prevent loss of potency.[2][10][12] The compound is also light-sensitive, so solutions should be protected from light.[10]

Q5: Are there any known off-target effects of this compound?

This compound is a selective inhibitor of ALK4, ALK5, and ALK7.[1][2][3] It has been shown to have little to no effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular regulated kinase (ERK) at concentrations effective for inhibiting the TGF-β pathway.[3][8] However, at very high concentrations (supra-physiological), some off-target effects on BMP signaling may be observed.[7][13]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound for its target receptors.

TargetIC₅₀
ALK5 (TGF-βRI)12 nM[1][2][5][11][12]
ALK4 (Activin receptor type-1B)45 nM[1][2][5][11][12]
ALK7 (Nodal receptor type-1)7.5 nM[1][2][5][11][12]

Experimental Protocol: Determining the Optimal Working Concentration

This protocol provides a general framework for determining the optimal this compound concentration for your specific cell line and experimental setup.

1. Materials:

  • This compound powder

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • Multi-well plates (e.g., 24-well or 96-well)

  • Reagents for your chosen endpoint assay (e.g., cell viability assay, Western blot for phospho-Smad2/3, qPCR for TGF-β target genes)

  • TGF-β1 ligand (or other relevant stimulus)

2. Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in the FAQs.

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow the cells to adhere and recover overnight.

  • Dose-Response Treatment:

    • Prepare a series of dilutions of this compound in your complete cell culture medium. A good starting range is typically 0.01 µM to 10 µM (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (cells treated with TGF-β1 alone, if applicable).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. For experiments investigating the inhibition of TGF-β signaling, pre-incubate the cells with this compound for 1 hour before adding the TGF-β1 stimulus.[5]

  • Incubation: Incubate the cells for a duration appropriate for your experiment (e.g., 24, 48, or 72 hours for a proliferation assay; shorter times for signaling pathway analysis).[5]

  • Endpoint Analysis: Perform your chosen assay to assess the effect of this compound. Examples include:

    • Cell Viability/Proliferation Assay (e.g., MTS, MTT): To determine the cytotoxic effects of the compound at different concentrations.

    • Western Blot: To analyze the phosphorylation levels of Smad2/3. A decrease in p-Smad2/3 levels indicates inhibition of the TGF-β pathway.

    • Quantitative PCR (qPCR): To measure the expression of known TGF-β target genes (e.g., SERPINE1, SNAI1).

  • Data Analysis: Plot the results as a dose-response curve to determine the concentration that gives the desired effect with minimal toxicity. The optimal concentration will be the lowest concentration that achieves the maximal desired effect.

Signaling Pathway and Experimental Workflow Diagrams

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start prepare_stock Prepare this compound Stock Solution (10 mM in DMSO) start->prepare_stock prepare_dilutions Prepare Serial Dilutions of this compound prepare_stock->prepare_dilutions seed_cells Seed Cells in Multi-well Plate add_treatment Add this compound Dilutions and Controls to Cells seed_cells->add_treatment prepare_dilutions->add_treatment incubate Incubate for Defined Period add_treatment->incubate endpoint_analysis Perform Endpoint Analysis (e.g., Viability, Western, qPCR) incubate->endpoint_analysis data_analysis Analyze Data and Determine Optimal Concentration endpoint_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the optimal this compound concentration.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No effect of this compound observed Degraded this compound: Solutions are unstable and may have lost potency.Prepare a fresh stock solution of this compound for each experiment.[5][10][12]
Incorrect concentration: The concentration used may be too low for the specific cell type.Perform a dose-response experiment with a wider range of concentrations.
Cell line insensitivity: The cell line may not be responsive to TGF-β signaling.Confirm TGF-β responsiveness by treating with TGF-β1 and assessing downstream signaling (e.g., p-Smad2/3).
High cell toxicity or unexpected cell death High concentration of this compound: The concentration used may be cytotoxic to the cells.Perform a dose-response experiment to determine the maximum non-toxic concentration.
DMSO toxicity: High concentrations of the DMSO vehicle may be toxic to the cells.Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including the vehicle control.
Inconsistent results between experiments Variability in this compound activity: Due to the instability of the compound in solution.Always use freshly prepared this compound solutions. Avoid multiple freeze-thaw cycles of the stock solution.[2]
Variations in cell culture conditions: Differences in cell density, passage number, or media composition.Maintain consistent cell culture practices and record detailed experimental parameters.
Unexpected morphological changes Off-target effects: Although selective, very high concentrations might affect other signaling pathways.Use the lowest effective concentration of this compound as determined by your dose-response experiment.
Differentiation of stem cells: If the goal is to maintain pluripotency, other factors in the culture system may be inducing differentiation.Ensure all other components of the stem cell culture medium are optimized for maintaining pluripotency.

References

Troubleshooting lack of A-83-01 effect on Smad phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: A-83-01 and Smad Phosphorylation

This guide provides troubleshooting assistance for researchers encountering a lack of effect of this compound on Smad phosphorylation. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound, and what is its expected effect on Smad phosphorylation?

This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] It specifically targets the kinase activity of the TGF-β type I receptors ALK5 (TβRI), ALK4 (activin receptor type IB), and ALK7 (nodal receptor type I).[2][3]

In the canonical TGF-β pathway, the binding of a ligand like TGF-β1 causes the type II receptor to recruit and phosphorylate the type I receptor, ALK5.[4][5] This activated ALK5 then directly phosphorylates the receptor-regulated Smads, Smad2 and Smad3, at their C-terminal serine residues.[6][7] Phosphorylated Smad2/3 (p-Smad2/3) then forms a complex with Smad4, translocates into the nucleus, and regulates the transcription of target genes.[8][9]

By inhibiting the kinase activity of ALK5, this compound is expected to prevent the phosphorylation of Smad2 and Smad3 , thereby blocking all downstream signaling events.[10][11][12]

TGF_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII Binds ALK5 TβRI (ALK5) TBRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 Phosphorylates A8301 This compound A8301->ALK5 Inhibits pSmad23 p-Smad2/3 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription Complex->Transcription Translocates & Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Q2: I am not observing any inhibition of TGF-β-induced Smad phosphorylation. What are the most common reasons?

Failure to observe the inhibitory effect of this compound typically stems from one of four areas:

  • Compound Integrity: The this compound may have degraded due to improper storage or handling.

  • Experimental Protocol: The concentration, pre-incubation time, or stimulation conditions may be suboptimal.

  • Cellular System: The specific cell line may have low sensitivity to TGF-β or altered signaling pathways.

  • Detection Method: The Western blot procedure may not be sensitive enough or may lack critical reagents like phosphatase inhibitors.

The following questions will help you troubleshoot each of these areas.

Q3: How can I be sure that my this compound compound is active and stable?

The stability of this compound is critical for its function. Several factors can lead to its inactivation:

  • Improper Storage: Lyophilized this compound should be stored desiccated at -20°C and is stable for at least two years.[13][14]

  • Solution Instability: this compound solutions are known to be unstable.[15][16] It is highly recommended to prepare fresh solutions in DMSO immediately before use.[17] If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for no more than two months.[14][17] Avoid repeated freeze-thaw cycles.[14]

  • Light Sensitivity: The compound is light-sensitive, so both the solid material and solutions should be protected from light.[17]

  • Aqueous Incompatibility: Do not store this compound in aqueous solutions for more than one day.[12]

Troubleshooting Steps:

  • Purchase New Compound: If the current stock is old or has been handled improperly, the simplest solution is to use a fresh vial.

  • Prepare Fresh Stock: Always dissolve this compound in fresh, high-quality DMSO to the desired stock concentration.[15]

  • Aliquot and Store Correctly: Immediately aliquot the new stock into light-protected, single-use tubes and store at -20°C or -80°C.

Q4: What are the optimal experimental conditions (concentration, incubation time) for using this compound?

Suboptimal experimental parameters can lead to an apparent lack of effect.

  • Concentration: this compound is very potent, with an IC₅₀ of 12 nM for ALK5.[18][19] However, for complete inhibition of Smad2/3 phosphorylation in cell culture, a working concentration of 0.5 µM to 1 µM is commonly used.[11][14] If you are using a lower concentration, you may only see partial inhibition.

  • Pre-incubation Time: It is crucial to pre-incubate the cells with this compound before stimulating with TGF-β. A standard pre-incubation time is 1 hour.[14][15] This allows the inhibitor to enter the cells and bind to the ALK5 receptor.

  • TGF-β Stimulation:

    • Concentration: A typical concentration for TGF-β1 stimulation is 5-10 ng/mL.[8][14]

    • Duration: Smad2/3 phosphorylation is a rapid event, typically peaking within 30 to 60 minutes of TGF-β addition.[8][9][14] Ensure your lysis time point falls within this window.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) to determine the optimal inhibitory concentration for your specific cell line.

  • Optimize Incubation Times: Confirm your 1-hour pre-incubation and 30-60 minute TGF-β stimulation times.

  • Verify TGF-β Activity: Ensure your TGF-β ligand is active by observing robust Smad2/3 phosphorylation in your positive control (cells treated with TGF-β alone).

Q5: Could my cell line or culture conditions be the issue?

Yes, biological context is important.

  • Receptor Expression: The cell line must express functional TGF-β type I (ALK5) and type II receptors to respond to the ligand.

  • Basal Pathway Activity: Some cell lines may have high basal (ligand-independent) Smad phosphorylation. In such cases, this compound should still reduce this activity.

  • Serum Starvation: Many protocols recommend serum-starving cells for 12-24 hours before treatment.[8][20] Serum contains growth factors, including TGF-β, which can activate the pathway and increase background p-Smad levels, potentially masking the inhibitor's effect.

Troubleshooting Steps:

  • Use a Validated Cell Line: As a positive control experiment, use a cell line known to have a robust TGF-β response, such as HaCaT, HT-1080, or HepG2 cells.[11][14][21]

  • Incorporate Serum Starvation: If not already doing so, include a serum-starvation step prior to inhibitor pre-treatment and ligand stimulation.

Q6: How can I optimize my Western blot to reliably detect changes in Smad phosphorylation?

The detection method itself is a frequent source of problems.

  • Phosphatase Inhibitors: This is critical. Without serine/threonine phosphatase inhibitors in your lysis buffer, the phosphate (B84403) groups on Smad2/3 will be rapidly removed, leading to a loss of signal.[20] Always include reagents like sodium pyrophosphate and beta-glycerophosphate in your lysis buffer.[20]

  • Antibody Quality: Use primary antibodies that are well-validated for detecting phospho-Smad2 (Ser465/467) / Smad3 (Ser423/425).[14]

  • Loading Controls: Always probe for total Smad2/3 on the same blot.[14] This confirms that the observed decrease in the phospho-protein is due to inhibition, not a general decrease in Smad protein levels. Beta-actin or GAPDH should also be used to ensure equal protein loading.

  • Sufficient Protein: Load an adequate amount of total protein per lane, typically 20-30 µg for cell lysates.[20]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound.

ParameterValueReference(s)
Target IC₅₀ ALK5: 12 nMALK4: 45 nMALK7: 7.5 nM[2][18][19][22]
Recommended Working Concentration 0.5 µM - 1.0 µM (for complete inhibition in cells)[11][14]
Pre-incubation Time 1 hour[14][15]
TGF-β1 Stimulation 5-10 ng/mL for 30-60 minutes[8][14][20]
Storage (Lyophilized Powder) -20°C, desiccated (stable for ≥24 months)[13][14]
Storage (DMSO Stock Solution) -20°C in single-use aliquots (use within 2 months)[14][17]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

  • Under sterile conditions, add the appropriate volume of fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). For a 5 mg vial, add 1.18 mL of DMSO for a 10 mM stock.[14]

  • Vortex or sonicate gently until the compound is completely dissolved. The solution should be clear.

  • Immediately aliquot the stock solution into small, single-use volumes in light-protected tubes (e.g., amber tubes).

  • Store the aliquots at -20°C or -80°C for up to 2 months.[14] Avoid repeated freeze-thaw cycles.

Protocol 2: Western Blot Analysis of Smad2/3 Phosphorylation Inhibition
  • Cell Culture: Plate cells (e.g., HT-1080) and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.[8]

  • Inhibitor Pre-treatment: Dilute the this compound stock solution in a serum-free medium to the desired final concentration (e.g., 1 µM). Add this to the appropriate wells and incubate for 1 hour. Include a "vehicle control" well with an equivalent concentration of DMSO.

  • Ligand Stimulation: Add TGF-β1 (final concentration of 10 ng/mL) directly to the wells (including the vehicle control and this compound treated wells). Do not add TGF-β1 to the "untreated" negative control well. Incubate for 30 minutes at 37°C.[14]

  • Cell Lysis:

    • Immediately place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[20] Ensure the buffer contains serine/threonine phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer, boil at 95°C for 5 minutes, and load 20-30 µg of protein per lane on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Phospho-Smad2/Smad3 overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and develop the signal using an ECL substrate.

  • Stripping and Reprobing: After imaging, the membrane can be stripped and re-probed with antibodies for total Smad2/3 and a loading control like β-actin to confirm equal loading and specific inhibition of phosphorylation.

Troubleshooting_Workflow start Start: No p-Smad Inhibition Observed check_compound 1. Check Compound Integrity start->check_compound compound_ok Is compound new? Stored correctly? Fresh stock used? check_compound->compound_ok replace_compound Action: Use new vial. Prepare fresh stock in DMSO. Aliquot and store properly. compound_ok->replace_compound No check_protocol 2. Review Experimental Protocol compound_ok->check_protocol  Yes replace_compound->check_protocol Re-test protocol_ok This compound: 1µM? Pre-incubation: 1 hr? TGF-β: 10ng/ml, 30 min? check_protocol->protocol_ok optimize_protocol Action: Run dose-response. Confirm pre-incubation and stimulation times. protocol_ok->optimize_protocol No check_cells 3. Evaluate Cellular System protocol_ok->check_cells  Yes optimize_protocol->check_cells Re-test cells_ok Positive control (TGF-β only) shows strong p-Smad signal? Serum-starved? check_cells->cells_ok optimize_cells Action: Use validated cell line. Incorporate serum starvation. cells_ok->optimize_cells No check_wb 4. Assess Detection Method cells_ok->check_wb  Yes optimize_cells->check_wb Re-test wb_ok Lysis buffer contains phosphatase inhibitors? Probing for Total Smad? check_wb->wb_ok optimize_wb Action: Add phosphatase inhibitors. Use validated antibodies. Check loading controls. wb_ok->optimize_wb No end_ok Problem Resolved wb_ok->end_ok  Yes end_consult Problem Persists: Consult Technical Support optimize_wb->end_consult Re-test

Caption: A logical workflow for troubleshooting the lack of this compound activity.

References

How to prevent A-83-01 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of A-83-01 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor ALK5, as well as ALK4 and ALK7.[1][2][3][4][5][6] It plays a crucial role in research related to stem cell differentiation, cancer progression, and cellular reprogramming.[2][3][7][8][9] However, this compound is a crystalline solid that is sparingly soluble in aqueous buffers, which can lead to precipitation during experiments, affecting the accuracy and reproducibility of results.[1]

Q2: What are the primary causes of this compound precipitation in my experiments?

Precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Low Aqueous Solubility: The intrinsic chemical properties of this compound limit its solubility in water-based solutions.[1][10]

  • Improper Dissolution Technique: Directly adding solid this compound to an aqueous buffer will likely result in precipitation.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final experimental medium is a common cause of precipitation.[11]

  • Solvent Effects: Rapidly diluting a concentrated DMSO or DMF stock solution into an aqueous buffer can cause the compound to "crash out" of the solution.[12]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound.[12]

  • pH of the Medium: The pH of the aqueous buffer can influence the solubility of the compound.[13]

  • Solution Instability: Aqueous solutions of this compound are not stable and should be prepared fresh for optimal results.[1][10] Some sources suggest that this compound can decompose in solution.[8]

Q3: How can I prevent this compound from precipitating in my aqueous solutions?

To prevent precipitation, it is crucial to follow proper handling and preparation procedures:

  • Prepare a Concentrated Stock Solution: First, dissolve this compound in a suitable organic solvent like DMSO or DMF to create a concentrated stock solution.[1][4][7]

  • Use an Appropriate Dilution Method: When preparing the final working solution, dilute the stock solution into the pre-warmed aqueous buffer of choice.[7][12] Add the stock solution drop-wise while gently mixing.[12]

  • Do Not Exceed Solubility Limits: Be mindful of the final concentration of this compound in your experiment to ensure it remains below its solubility limit in the aqueous medium.

  • Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before use and do not store them for more than a day.[1][8][10]

  • Proper Storage of Stock Solutions: Store the concentrated stock solution in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][7]

Troubleshooting Guide

Issue: I observed a precipitate after adding my this compound stock solution to the cell culture medium.

Troubleshooting Steps:

  • Visual Inspection: Under a microscope, observe the precipitate. Crystalline structures often indicate compound precipitation.[12]

  • Review Preparation Protocol:

    • Solvent Choice: Was the stock solution prepared in an appropriate organic solvent like DMSO or DMF?[1][2][4][7][10][14]

    • Stock Concentration: Is the concentration of your stock solution within the recommended range?

    • Dilution Technique: Was the stock solution added to pre-warmed media and mixed gently?[7][12]

    • Final Concentration: Does the final concentration of this compound in your medium exceed its solubility limit?

  • Optimize the Protocol:

    • Lower the Final Concentration: Try using a lower final concentration of this compound in your experiment.

    • Serial Dilutions: Instead of a single dilution, perform serial dilutions of the stock solution in the medium.

    • Increase Solvent Concentration (with caution): In some cases, a slightly higher final concentration of the organic solvent (e.g., DMSO) may be necessary to maintain solubility. However, be aware of potential solvent toxicity to your cells (typically <0.5%).[11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Source(s)
DMSO~14 - 23~33.2 - 54.6[1][2][10]
Dimethylformamide (DMF)~25~59.3[1]
Ethanol~0.3~0.7[1]
WaterInsoluble (<1)-[10]
1:2 solution of DMF:PBS (pH 7.2)~0.3~0.7[1]

Molecular Weight of this compound: 421.5 g/mol [4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound powder.

  • Dissolution: In a sterile tube, add the appropriate volume of high-quality, anhydrous DMSO or DMF to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the solution to ensure the compound is completely dissolved.[7][14] Gentle warming to 37°C can also aid in dissolution.[14]

  • Aliquoting and Storage: Aliquot the concentrated stock solution into single-use, light-protected tubes and store at -20°C for up to 2 months.[4][8] Avoid repeated freeze-thaw cycles.[4][7]

Protocol 2: Preparation of an Aqueous this compound Working Solution

  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.

  • Pre-warming Medium: Warm the required volume of the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[7]

  • Dilution: While gently swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.[1][8]

Mandatory Visualizations

A8301_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Powder B Add Organic Solvent (DMSO or DMF) A->B C Vortex / Sonicate to Dissolve B->C D Aliquot and Store at -20°C C->D E Thaw Stock Solution D->E For each experiment G Dilute Stock into Aqueous Solution E->G F Pre-warm Aqueous Buffer/Medium F->G H Use Immediately in Experiment G->H

Caption: Workflow for preparing this compound solutions.

TGF_Beta_Pathway TGFB TGF-β Ligand Receptor Type II Receptor TGFB->Receptor ALK5 Type I Receptor (ALK5) Receptor->ALK5 activates SMAD23 Smad2/3 ALK5->SMAD23 phosphorylates A8301 This compound A8301->ALK5 inhibits pSMAD23 p-Smad2/3 Complex Smad Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., EMT) Nucleus->Transcription regulates

Caption: this compound inhibits the TGF-β signaling pathway.

References

Optimizing A-83-01 Treatment for iPSC Maintenance: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of A-83-01 for the maintenance of induced pluripotent stem cells (iPSCs). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal duration for this compound treatment to maintain iPSC pluripotency?

A1: Continuous supplementation of this compound in the culture medium is the standard and recommended practice for long-term maintenance of undifferentiated iPSCs.[1][2] The inhibitor counteracts spontaneous differentiation signals, and its consistent presence is crucial for maintaining a stable pluripotent state over multiple passages. While there is no definitive "optimal duration" for a specific experiment, for routine maintenance, it should be included in the media for as long as the cells are in culture. For specific differentiation protocols, this compound is typically withdrawn at the start of the differentiation process.

Q2: What are the potential consequences of intermittent or inconsistent this compound treatment?

A2: Intermittent exposure to this compound can lead to inconsistent inhibition of the TGF-β signaling pathway. This fluctuation can result in a heterogeneous cell population, with some cells beginning to differentiate. This can compromise the overall quality of the iPSC culture, leading to variability in experimental results and reduced differentiation potential towards desired lineages.

Q3: Can I withdraw this compound from my iPSC culture and re-introduce it later?

A3: While it is possible, it is not recommended for routine maintenance. Withdrawal of this compound will remove the block on TGF-β signaling, which can lead to spontaneous differentiation.[3] If you observe differentiation upon withdrawal, re-introducing this compound may help to stabilize the remaining pluripotent population, but it will not reverse the differentiation that has already occurred. For optimal culture health, continuous treatment is advised.

Q4: Is there a recommended passage number after which I should re-evaluate my this compound treatment strategy?

A4: For long-term culture (e.g., beyond 20-30 passages), it is good practice to periodically re-evaluate the health and pluripotency of your iPSC lines, regardless of the specific media components. This can be done by assessing colony morphology, performing karyotyping to check for genetic abnormalities, and verifying the expression of pluripotency markers.[1][4] If you observe increased spontaneous differentiation despite continuous this compound treatment, it may indicate other culture issues or genetic instability in the cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Increased spontaneous differentiation despite continuous this compound treatment. 1. Suboptimal this compound concentration: The effective concentration may vary slightly between cell lines. 2. Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can reduce its potency.[5] 3. Other differentiation-inducing factors: Components in the basal media or extracellular matrix may be promoting differentiation through pathways not blocked by this compound. 4. High cell density: Over-confluent cultures can lead to spontaneous differentiation.[4] 5. Genetic instability of the iPSC line. 1. Titrate this compound concentration: Test a range of concentrations (e.g., 0.5 µM to 2 µM) to find the optimal concentration for your specific iPSC line. 2. Prepare fresh this compound stock solution: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5] 3. Review your complete culture system: Ensure all media components and reagents are of high quality and appropriate for iPSC maintenance. 4. Maintain optimal cell density: Passage iPSCs before they become over-confluent.[4] 5. Perform karyotyping: Regularly check for chromosomal abnormalities.
Loss of pluripotency markers over time. 1. Inconsistent this compound treatment: Fluctuations in the inhibitor's presence can lead to a gradual loss of the pluripotent state. 2. Extended time in culture: Very high passage numbers can sometimes lead to epigenetic drift and changes in gene expression.1. Ensure continuous this compound supplementation: Add fresh this compound with every media change. 2. Use lower passage iPSCs: For critical experiments, use iPSCs that have been passaged fewer times. Regularly thaw new vials of early passage cells.
Variability in differentiation efficiency after this compound withdrawal. 1. Heterogeneous starting population: Inconsistent this compound treatment during maintenance may have resulted in a mixed population of pluripotent and partially differentiated cells. 2. Timing of this compound withdrawal: The precise timing of inhibitor removal can be critical for efficient differentiation into certain lineages.1. Ensure a high-quality, homogenous iPSC culture: Prior to starting differentiation, confirm the absence of differentiated cells and uniform expression of pluripotency markers. 2. Optimize the timing of withdrawal: Empirically test the withdrawal of this compound at different time points relative to the initiation of your differentiation protocol.

Data Presentation

Table 1: Commonly Used Concentrations of this compound for iPSC Maintenance

ConcentrationCell TypeCulture SystemReference
1 µMHuman iPSCsFeeder-free[5]
0.5 - 2 µMHuman Epithelial CellsFeeder-free[6]
5 µMHuman Periodontal Ligament Stem Cells-[7]

Table 2: Key Pluripotency Markers for Assessing iPSC Quality

Marker TypeMarker NameMethod of Detection
Transcription FactorsOCT4, SOX2, NANOGImmunocytochemistry, qPCR, Western Blot
Cell Surface MarkersSSEA-4, TRA-1-60, TRA-1-81Flow Cytometry, Immunocytochemistry

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder.[5] To prepare a 10 mM stock solution, reconstitute the powder in dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 1 mg of this compound (Molecular Weight: 421.52 g/mol ) in 237.2 µL of DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can reduce the compound's potency, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 2 months) or at -80°C for long-term storage.[5] When ready to use, thaw a single aliquot and dilute it to the final working concentration in the iPSC culture medium.

Protocol 2: Long-Term Maintenance of iPSCs with this compound
  • Culture Medium Preparation: Prepare your preferred iPSC maintenance medium (e.g., mTeSR™1 or E8™). Just before use, supplement the medium with this compound to a final working concentration of 0.5-1.0 µM.

  • Daily Culture Maintenance:

    • Observe the iPSC colonies daily for any signs of spontaneous differentiation. Differentiated cells often appear larger, more flattened, and have less defined colony borders.

    • Perform a complete media change every day with fresh, pre-warmed medium containing this compound.

  • Passaging:

    • Passage the iPSCs when the colonies become large and start to merge, typically every 4-6 days.

    • Use your standard passaging method (e.g., enzymatic or non-enzymatic).

    • Plate the iPSC clumps or single cells onto a fresh matrix-coated plate in media supplemented with this compound.

  • Quality Control:

    • Regularly assess the morphology of the iPSC colonies.

    • At regular intervals (e.g., every 5-10 passages), perform immunocytochemistry or flow cytometry to confirm the expression of pluripotency markers (e.g., OCT4, SSEA-4, TRA-1-60).

    • Perform karyotype analysis periodically to ensure genetic stability.

Mandatory Visualizations

TGF_beta_signaling_pathway cluster_membrane Cell Membrane TGF_beta TGF-β Ligand Type_II_Receptor Type II Receptor (TGFβRII) TGF_beta->Type_II_Receptor Binds Type_I_Receptor Type I Receptor (ALK5) Type_II_Receptor->Type_I_Receptor Recruits & Phosphorylates SMAD2_3 SMAD2/3 Type_I_Receptor->SMAD2_3 Phosphorylates A8301 This compound A8301->Type_I_Receptor Inhibits pSMAD2_3 pSMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Differentiation) Nucleus->Gene_Expression Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Healthy iPSC Culture (Passage X) culture Continuous Culture with this compound (e.g., 1 µM) start->culture passage Regular Passaging (every 4-6 days) culture->passage passage->culture qc Quality Control (every 5-10 passages) passage->qc Periodically morphology Morphology Assessment qc->morphology markers Pluripotency Marker Analysis (e.g., OCT4, SSEA-4) qc->markers karyotype Karyotyping qc->karyotype end High-Quality iPSC Stock for Experiments qc->end Pass morphology->passage Good markers->passage Positive karyotype->passage Normal

Caption: Experimental workflow for long-term iPSC maintenance with this compound.

troubleshooting_logic problem Problem: Spontaneous Differentiation check_a8301 Check this compound Concentration & Freshness problem->check_a8301 check_density Assess Cell Density problem->check_density check_culture Review Other Culture Conditions problem->check_culture solution_a8301 Optimize Concentration/ Prepare Fresh Stock check_a8301->solution_a8301 Issue Found solution_density Adjust Passaging Schedule check_density->solution_density Over-confluent solution_culture Evaluate Media & Matrix Quality check_culture->solution_culture Potential Issue solution_karyotype Perform Karyotyping check_culture->solution_karyotype No Obvious Issues solution_a8301->problem Re-evaluate solution_density->problem Re-evaluate solution_culture->problem Re-evaluate

Caption: Troubleshooting logic for spontaneous differentiation in iPSC cultures.

References

A-83-01 Technical Support Center: Stability and Light Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and light sensitivity of A-83-01, a potent inhibitor of TGF-β type I receptor ALK5, and type I activin/nodal receptors ALK4 and ALK7. Adherence to proper handling and storage protocols is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: this compound as a lyophilized or crystalline solid should be stored at -20°C in a desiccated environment.[1][2][3] It is also crucial to protect the solid material from light.[4] Under these conditions, the solid compound is stable for at least two to four years.[3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[5] For a 10 mM stock solution, for example, 5 mg of this compound powder can be reconstituted in 1.18 ml of DMSO. It is highly recommended to prepare stock solutions fresh before use.[6][7] If storage is necessary, aliquot the stock solution into single-use vials and store them tightly sealed at -20°C for no longer than one to two months to prevent loss of potency.[2][4] Avoid repeated freeze-thaw cycles.[6]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is light-sensitive.[4][6] Both the solid compound and its solutions should be protected from light exposure to prevent degradation. It is advisable to work with this compound under subdued lighting and store solutions in amber vials or tubes wrapped in foil.

Q4: I've heard that this compound can degrade in solution. What is the degradation product and is it active?

A4: Yes, this compound has been reported to decompose in solution to A-77-01.[4] A-77-01 is also a potent inhibitor of TGF-βRI (ALK5) with an IC50 of approximately 25-34 nM.[1][4][5] This means that degradation of this compound may not result in a complete loss of biological activity but could lead to a change in the potency and selectivity profile of your experimental compound, potentially affecting the reproducibility of your results.

Q5: Are this compound solutions in aqueous media stable?

A5: Aqueous solutions of this compound are not recommended for storage for more than one day.[5] The compound has low solubility in aqueous buffers, and its stability is compromised.[5][6] For cell culture experiments, it is best to dilute the stock solution into the culture medium immediately before use.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on problems related to its stability and light sensitivity.

Observed Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected biological effect. Degradation of this compound in stock solution due to improper storage (e.g., prolonged storage, exposure to light, multiple freeze-thaw cycles).Prepare a fresh stock solution of this compound from the solid powder. Ensure the solid has been stored correctly. Aliquot new stock solutions into single-use vials and store at -20°C, protected from light.
Inaccurate concentration of the stock solution.Verify the calculations and pipetting used to prepare the stock solution. If possible, confirm the concentration using a spectrophotometer, though this may not distinguish between this compound and its degradation product.
High variability between replicate experiments. Inconsistent handling of this compound solutions (e.g., different exposure to light, different times between preparation and use).Standardize the handling protocol for this compound. Minimize light exposure during all steps. Ensure that the time from preparing the working solution to its addition to the experiment is consistent across all replicates.
Degradation of this compound in the experimental medium over the course of a long incubation period.For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
Unexpected off-target effects. Presence of the active degradation product, A-77-01, which may have a different selectivity profile.Use freshly prepared this compound solutions to minimize the concentration of A-77-01. If unexpected results persist, consider testing the effect of A-77-01 as a control.

Quantitative Data on this compound Stability

Table 1: Recommended Storage and Stability of this compound

Form Solvent Storage Temperature Recommended Maximum Storage Duration Light Protection
Solid PowderN/A-20°C, desiccated24-48 months[3]Recommended[4]
Stock SolutionDMSO-20°C1-2 months[2][4]Mandatory[4]
Aqueous SolutionAqueous Buffer/Medium4°CNot recommended for more than one day[5]Mandatory

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for researchers to determine the stability of this compound in their specific solvent and storage conditions.

Objective: To quantify the degradation of this compound over time under specific storage conditions.

Materials:

  • This compound solid powder

  • High-purity solvent (e.g., DMSO)

  • Amber glass vials or clear vials wrapped in aluminum foil

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase reagents (e.g., acetonitrile (B52724), water, trifluoroacetic acid)

  • Precision balance and pipettes

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM in DMSO).

    • This initial solution will serve as the "Time 0" sample.

  • Storage Conditions:

    • Aliquot the stock solution into multiple amber vials.

    • Store the vials under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).

    • For light sensitivity testing, store a parallel set of vials in clear tubes exposed to ambient light.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days).

  • HPLC Analysis:

    • At each time point, take one vial from each storage condition.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Use a suitable HPLC method to separate this compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water with a small amount of trifluoroacetic acid is a common starting point for small molecule analysis. The UV detector should be set to a wavelength where this compound has a strong absorbance.

    • Record the peak area of this compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.

    • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

TGF_beta_Signaling_Pathway This compound Inhibition of TGF-beta Signaling TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates A8301 This compound A8301->TGFBR1 Inhibits pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 Binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Gene Transcription Nucleus->Gene_transcription Regulates

Caption: this compound inhibits the TGF-β signaling pathway by targeting the ALK5 receptor.

Stability_Workflow This compound Stability Assessment Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock aliquot Aliquot into Vials prep_stock->aliquot storage Store under Test Conditions (-20°C, 4°C, RT, Light, Dark) aliquot->storage time_points Sample at Predetermined Time Points storage->time_points hplc Analyze by HPLC time_points->hplc data_analysis Calculate % Remaining vs. Time 0 hplc->data_analysis end End data_analysis->end

Caption: Workflow for assessing the stability of this compound solutions.

Troubleshooting_Flowchart Troubleshooting Inconsistent this compound Activity start Inconsistent or Weak Experimental Results check_stock Is the this compound stock solution fresh (<1-2 months old)? start->check_stock check_storage Was the stock solution stored at -20°C and protected from light? check_stock->check_storage Yes prepare_fresh Prepare a fresh stock solution check_stock->prepare_fresh No check_storage->prepare_fresh No standardize_handling Standardize handling protocol to minimize light exposure and time before use check_storage->standardize_handling Yes consider_degradation Consider the effect of the active degradant A-77-01 in long-term experiments standardize_handling->consider_degradation review_protocol Review experimental protocol for other variables consider_degradation->review_protocol

References

Validation & Comparative

A-83-01 vs. SB431542: A Comparative Guide to TGF-β Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used small molecule inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway: A-83-01 and SB431542. The TGF-β pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis. Both this compound and SB431542 target the kinase activity of the TGF-β type I receptor, ALK5 (also known as TβR-I), and its close relatives ALK4 and ALK7, thereby blocking the downstream signaling cascade. This guide presents a detailed analysis of their comparative potency, supported by experimental data and protocols to assist researchers in selecting the most appropriate inhibitor for their studies.

Mechanism of Action and Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβR-II), which then recruits and phosphorylates a type I receptor (TβR-I), such as ALK5.[1] This phosphorylation event activates the kinase domain of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2] Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes.[1] Both this compound and SB431542 are ATP-competitive inhibitors that specifically target the kinase domain of ALK4, ALK5, and ALK7, preventing the phosphorylation of SMAD2 and SMAD3 and thus blocking the entire downstream signaling pathway.[3]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβR-II TGF_beta->TBRII Binding TBRI TβR-I (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 pSMAD23 p-SMAD2/3 TBRI->pSMAD23 SMAD4 SMAD4 SMAD_complex p-SMAD2/3-SMAD4 Complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocation A8301 This compound A8301->TBRI Inhibition SB431542 SB431542 SB431542->TBRI Inhibition pSMAD23SMAD4 pSMAD23SMAD4 pSMAD23SMAD4->SMAD_complex

Caption: TGF-β signaling pathway and points of inhibition.

Potency Comparison: this compound vs. SB431542

Experimental data consistently demonstrates that this compound is a more potent inhibitor of the TGF-β type I receptors than SB431542.[4][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a target by 50%, are significantly lower for this compound.

InhibitorTarget ReceptorIC50 (nM)Reference(s)
This compound ALK5 (TβR-I)12[3]
ALK445[3]
ALK77.5[3]
SB431542 ALK5 (TβR-I)94[6]
ALK4140[7]
ALK7--

Note: A specific IC50 value for SB431542 against ALK7 is not consistently reported across all sources, though it is known to inhibit this receptor.

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for key assays used to evaluate the potency of TGF-β inhibitors are provided below.

Luciferase Reporter Assay for TGF-β Signaling

This assay measures the transcriptional activity of the TGF-β pathway by utilizing a reporter gene, typically firefly luciferase, under the control of a SMAD-responsive element.

Luciferase_Assay_Workflow A Seed cells in a 96-well plate B Transfect cells with a SMAD-responsive luciferase reporter plasmid A->B C Pre-treat cells with varying concentrations of this compound or SB431542 B->C D Stimulate cells with TGF-β C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: Luciferase reporter assay workflow.

Protocol:

  • Cell Seeding: Seed HEK293 cells, or another suitable cell line, in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Transfect the cells with a SMAD-binding element (SBE)-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or SB431542. Incubate for 1-2 hours.

  • TGF-β Stimulation: Add TGF-β1 to a final concentration of 1-5 ng/mL to all wells except for the negative control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot for Phospho-Smad2/3

This technique is used to directly assess the phosphorylation status of SMAD2 and SMAD3, the immediate downstream targets of the ALK5 kinase activity.

Western_Blot_Workflow A Seed and grow cells to 80-90% confluency B Serum-starve cells (optional) A->B C Pre-treat with this compound or SB431542 B->C D Stimulate with TGF-β C->D E Lyse cells and collect protein D->E F Perform SDS-PAGE and transfer to membrane E->F G Incubate with primary antibodies (anti-p-Smad2/3 and anti-total Smad2/3) F->G H Incubate with secondary antibody G->H I Detect and quantify band intensity H->I

Caption: Western blot workflow for p-Smad2/3.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HaCaT or A549) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation. Pre-treat with various concentrations of this compound or SB431542 for 1 hour. Stimulate with TGF-β1 (1-5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To normalize, strip the membrane and re-probe with an antibody against total Smad2/3.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The level of inhibition is determined by the ratio of phosphorylated Smad2/3 to total Smad2/3.

Cell Proliferation Assay (MTS/MTT)

This assay is used to determine the effect of the inhibitors on TGF-β-mediated growth inhibition in responsive cell lines.

Proliferation_Assay_Workflow A Seed cells in a 96-well plate B Pre-treat with this compound or SB431542 A->B C Add TGF-β to induce growth inhibition B->C D Incubate for 48-72 hours C->D E Add MTS or MTT reagent D->E F Measure absorbance E->F G Calculate cell viability F->G

Caption: Cell proliferation assay workflow.

Protocol:

  • Cell Seeding: Seed a TGF-β-responsive cell line (e.g., Mv1Lu mink lung epithelial cells) in a 96-well plate.

  • Inhibitor and TGF-β Treatment: The following day, pre-treat the cells with serial dilutions of this compound or SB431542 for 1 hour. Then, add TGF-β1 (e.g., 1 ng/mL) to induce growth inhibition.

  • Incubation: Incubate the cells for 48 to 72 hours.

  • MTS/MTT Assay: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of growth inhibition reversal by the inhibitors compared to the TGF-β treated control.

Conclusion

Both this compound and SB431542 are effective and selective inhibitors of the TGF-β signaling pathway, targeting the ALK4, ALK5, and ALK7 receptors. However, based on the presented IC50 data, This compound demonstrates significantly higher potency in inhibiting these receptors compared to SB431542.[4][5] Researchers should consider this difference in potency when designing experiments and selecting the appropriate inhibitor for their specific research needs. The provided experimental protocols offer a foundation for accurately assessing the efficacy of these and other TGF-β pathway inhibitors.

References

A Comparative Analysis of A-83-01 and RepSox for Enhancing Induced Pluripotent Stem Cell Generation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient generation of induced pluripotent stem cells (iPSCs) is a cornerstone of regenerative medicine and disease modeling. Small molecules that can enhance the reprogramming of somatic cells into iPSCs are invaluable tools. This guide provides a detailed comparison of two such molecules, A-83-01 and RepSox, focusing on their efficiency, mechanisms of action, and application in iPSC generation protocols.

Both this compound and RepSox are potent inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cell fate that typically hinders the acquisition of pluripotency. By blocking this pathway, both molecules facilitate the mesenchymal-to-epithelial transition (MET), a crucial initial step in the reprogramming of fibroblasts into iPSCs. While they share a common mechanistic pathway, their reported applications and efficiencies in iPSC generation protocols can vary.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound and RepSox exert their effects by inhibiting the TGF-β type I receptor, ALK5.[1][2] This inhibition prevents the phosphorylation of downstream mediators Smad2 and Smad3, effectively blocking the TGF-β signaling cascade.[3] The suppression of this pathway is crucial for overcoming the cellular barriers that prevent fibroblasts from converting to a pluripotent state. RepSox, in particular, has been shown to replace the need for the transcription factor Sox2, and in some cases c-Myc, during reprogramming by inducing the expression of the pluripotency-associated gene Nanog.[4][5][6]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand Receptor TGF-β Receptor (ALK5) TGF_beta->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression (Inhibition of Pluripotency) Smad_complex->Gene_expression A8301_RepSox This compound / RepSox A8301_RepSox->Receptor Inhibit

Figure 1: Simplified signaling pathway of this compound and RepSox action.

Comparative Efficiency in iPSC Generation

Direct quantitative comparisons of iPSC generation efficiency between this compound and RepSox in a single study are limited. However, by collating data from various publications, we can infer their respective potencies and roles. It is important to note that the efficiency of iPSC generation is highly dependent on the reprogramming method (e.g., viral vectors, episomal plasmids, mRNA), the starting cell type, and the combination of other small molecules used.

FeatureThis compoundRepSox
Primary Target TGF-β type I receptor (ALK5), ALK4, and ALK7[2]TGF-β type I receptor (ALK5)[5]
Role in Reprogramming Enhances reprogramming efficiency, often used in combination with other small molecules.[1]Can replace the requirement for the transcription factor Sox2 and sometimes c-Myc.[4][5]
Reported Efficiency Significantly increases the number of emerging iPSC colonies when used in a cocktail of small molecules.[1]Reprogramming efficiency is comparable to that of viral transduction of Sox2.[4][6]
Typical Concentration 0.5 - 1 µM[7]1 - 10 µM[8]

Experimental Protocols for iPSC Generation from Fibroblasts

The following are generalized protocols for the use of this compound and RepSox in the generation of iPSCs from human fibroblasts. These protocols are intended as a guide and may require optimization based on the specific cell line and reprogramming platform used.

General Experimental Workflow

experimental_workflow Start Day 0: Fibroblast Seeding Transduction Day 1: Reprogramming Factor Transduction/Transfection Start->Transduction Small_Molecule Day 2 onwards: Culture in iPSC Medium with This compound or RepSox Transduction->Small_Molecule Colony_Formation Day 10-21: Emergence of iPSC Colonies Small_Molecule->Colony_Formation Picking Day 21-28: Colony Picking and Expansion Colony_Formation->Picking

Figure 2: General workflow for iPSC generation using small molecules.
Protocol Using this compound

This protocol outlines the use of this compound as part of a small molecule cocktail to enhance reprogramming efficiency.

  • Cell Seeding: Plate human fibroblasts at a density of 5 x 104 to 1 x 105 cells per well of a 6-well plate in fibroblast medium.

  • Reprogramming Factor Delivery: On the following day, introduce the reprogramming factors (e.g., using Sendai virus, episomal vectors, or mRNA).

  • Small Molecule Treatment: After 24 hours, replace the medium with a defined iPSC medium supplemented with a cocktail of small molecules, including this compound at a final concentration of 0.5 - 1 µM. Other small molecules in the cocktail may include a MEK inhibitor (e.g., PD0325901), a GSK3β inhibitor (e.g., CHIR99021), and a ROCK inhibitor (e.g., Y-27632).

  • Medium Change: Change the medium every 1-2 days.

  • Colony Emergence: Monitor the plates for the appearance of iPSC-like colonies, which typically emerge between days 10 and 21.

  • Colony Isolation: Once colonies are well-formed, they can be manually picked for expansion and characterization.

Protocol Using RepSox for Sox2 Replacement

This protocol describes the use of RepSox to replace the requirement for the transcription factor Sox2.

  • Cell Seeding: Plate human fibroblasts as described in the this compound protocol.

  • Reprogramming Factor Delivery: Introduce reprogramming factors, omitting Sox2 (and optionally c-Myc). For example, using viral vectors for Oct4 and Klf4.

  • Small Molecule Treatment: 24 to 48 hours post-transduction, switch to a defined iPSC medium containing RepSox at a final concentration of 1 - 10 µM. The optimal timing for RepSox addition can be between day 5 and 11 post-transduction.[6]

  • Medium Change: Change the medium every 1-2 days, maintaining the presence of RepSox.

  • Colony Emergence: Observe the formation of iPSC-like colonies, typically appearing between days 14 and 21.[9]

  • Colony Isolation: Manually pick and expand the colonies for further analysis.

Conclusion

Both this compound and RepSox are highly effective small molecules for enhancing the generation of iPSCs by inhibiting the TGF-β signaling pathway. The choice between them may depend on the specific reprogramming strategy. This compound is a potent enhancer when used in combination with a full set of reprogramming factors or as part of a broader small molecule cocktail. RepSox offers the distinct advantage of being able to replace the genetic requirement for Sox2, and sometimes c-Myc, thereby simplifying the reprogramming process and potentially increasing the safety of the resulting iPSCs. For researchers aiming to minimize the number of genetic factors, RepSox presents a compelling option, with reported efficiencies comparable to traditional methods. Ultimately, the optimal choice and concentration of either molecule should be empirically determined for each specific experimental context.

References

A Comparative Analysis of A-83-01 and Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Specificity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed specificity analysis of the small molecule inhibitor A-83-01 in the context of prominent inhibitors of Anaplastic Lymphoma Kinase (ALK). A critical distinction is clarified from the outset: this compound is an inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor superfamily, specifically targeting Activin Receptor-Like Kinases (ALKs) such as ALK4, ALK5, and ALK7. This is a separate class of kinases from the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain cancers like non-small cell lung cancer.

This comparison, therefore, serves a dual purpose: to detail the kinase specificity of this compound within its intended target family and to contrast its profile with that of true Anaplastic Lymphoma Kinase inhibitors, highlighting their distinct mechanisms and target specificities.

Section 1: Kinase Inhibitory Profiles

The following tables summarize the inhibitory activity (IC50) of this compound and five major Anaplastic Lymphoma Kinase inhibitors against their primary targets and other selected kinases. The data is compiled from various preclinical studies.

Table 1: Inhibitory Profile of this compound

Target KinaseThis compound IC50 (nM)Kinase FamilyPathway
ALK5 (TGFβR1) 12 Serine/Threonine KinaseTGF-β
ALK4 (ACVR1B) 45 Serine/Threonine KinaseTGF-β/Activin
ALK7 (ACVR1C) 7.5 Serine/Threonine KinaseTGF-β/Nodal
ALK1, ALK2, ALK3, ALK6Weakly InhibitorySerine/Threonine KinaseBMP
p38 MAPKNo Significant EffectSerine/Threonine KinaseMAPK
ERKNo Significant EffectSerine/Threonine KinaseMAPK

Data compiled from multiple sources indicating this compound's potency and selectivity for the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2]

Table 2: Comparative Inhibitory Profile of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Target KinaseCrizotinib IC50 (nM)Alectinib IC50 (nM)Ceritinib IC50 (nM)Brigatinib (B606365) IC50 (nM)Lorlatinib IC50 (nM)
ALK 20-60 1.9 0.15-0.2 0.6-14 0.9-1.01
ROS144-Yes (Potent)1.9-18Yes (Potent)
c-MET8-->1000-
FLT3---2.1-148-
IGF-1R--8158-
Insulin Receptor (INSR)--7>3000-
EGFR (L858R)---1.5-489-

Section 2: Signaling Pathway Diagrams

To visually represent the distinct cellular pathways targeted by this compound and the Anaplastic Lymphoma Kinase inhibitors, the following diagrams are provided.

TGF_beta_pathway TGF-β Signaling Pathway and this compound Inhibition TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 ALK5 ALK5 (TGF-β Receptor I) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates A8301 This compound A8301->ALK5 Inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Target Gene Expression (e.g., EMT) Nucleus->Gene_expression

Caption: TGF-β signaling pathway with the point of inhibition by this compound at the ALK5 receptor.

ALK_pathway Anaplastic Lymphoma Kinase (ALK) Signaling and Inhibition ALK_fusion EML4-ALK Fusion Protein (Constitutively Active) PLCg PLCγ ALK_fusion->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK_fusion->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway ALK_fusion->JAK_STAT PI3K_AKT PI3K-AKT Pathway ALK_fusion->PI3K_AKT ALK_Inhibitors ALK Inhibitors (Crizotinib, Alectinib, etc.) ALK_Inhibitors->ALK_fusion Inhibit Proliferation Cell Proliferation & Survival PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: Oncogenic ALK signaling and the common point of inhibition by specific ALK inhibitors.

Section 3: Experimental Protocols

The determination of a kinase inhibitor's specificity and potency is fundamental to its preclinical evaluation. Below is a representative protocol for an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).

Objective: To determine the IC50 of a test compound (e.g., this compound) against a specific kinase (e.g., ALK5).

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of a kinase, which is the transfer of a phosphate (B84403) group from ATP to a substrate. The amount of phosphosubstrate or consumed ATP is quantified, often using luminescence, fluorescence, or radioactivity.

Materials and Reagents:

  • Purified recombinant kinase (e.g., ALK5)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 100% Dimethyl sulfoxide (B87167) (DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • White opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the diluted compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase solution by diluting the purified kinase in the assay buffer to a predetermined optimal concentration.

    • Add the kinase solution (e.g., 2 µL) to each well containing the compound.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Prepare an ATP/substrate mixture in the assay buffer. The ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 2 µL) to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Incubate at room temperature as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no enzyme).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

experimental_workflow Experimental Workflow for IC50 Determination start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound plate_setup Dispense Compound/Controls into 384-well Plate prep_compound->plate_setup add_kinase Add Purified Kinase to Wells plate_setup->add_kinase pre_incubate Pre-incubate Compound and Kinase add_kinase->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mixture pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction detect_signal Add Detection Reagent & Measure Luminescence stop_reaction->detect_signal analyze_data Data Analysis: Calculate % Inhibition detect_signal->analyze_data determine_ic50 Determine IC50 Value (Dose-Response Curve) analyze_data->determine_ic50 end End determine_ic50->end

References

A Comparative Guide to the Off-Target Kinase Profile of A-83-01

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of TGF-β signaling, the choice of a selective kinase inhibitor is paramount. A-83-01 has emerged as a potent tool for targeting the TGF-β type I receptors ALK4, ALK5, and ALK7. However, a thorough understanding of its off-target profile is crucial for accurate data interpretation and the avoidance of confounding experimental results. This guide provides an objective comparison of this compound's kinase selectivity with that of other commonly used TGF-β receptor inhibitors, supported by available experimental data and detailed methodologies for kinase profiling.

TGF-β Signaling Pathway and Inhibitor Action

The transforming growth factor-beta (TGF-β) signaling pathway plays a critical role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis. Small molecule inhibitors targeting the ATP-binding site of the TGF-β type I receptor serine/threonine kinases (ALKs) are invaluable research tools and potential therapeutics. This compound and its alternatives primarily function by inhibiting the phosphorylation of downstream SMAD proteins, thereby blocking the canonical TGF-β signaling cascade.

TGF_beta_Signaling_Pathway TGF-β Signaling Pathway and Inhibitor Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-βRII TGF_beta->TGFbRII Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Nuclear Translocation & Regulation A8301 This compound & Alternatives A8301->TGFbRI Inhibition

TGF-β signaling pathway and the inhibitory action of this compound.

Kinase Selectivity Profile: this compound and Alternatives

The selectivity of a kinase inhibitor is a critical determinant of its utility and potential for off-target effects. The following tables summarize the available quantitative data for this compound and several alternative TGF-β receptor inhibitors.

Table 1: Primary Target Potency of this compound and Alternatives

InhibitorALK5 (TGF-βRI) IC50 (nM)ALK4 (ActR-IB) IC50 (nM)ALK7 (ActR-IC) IC50 (nM)
This compound 12[1][2]45[1][2]7.5[1][2]
SB-43154294Potent InhibitionPotent Inhibition
Galunisertib (LY2157299)5680-
LY36494759--

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.

Table 2: Off-Target Kinase Profile of this compound

Kinase FamilyActivityNotes
ALK1, ALK2, ALK3, ALK6 (BMP Receptors)Weakly inhibitory/No effectThis compound demonstrates minimal activity against the BMP receptor subfamily, making it a valuable tool to dissect TGF-β signaling from BMP signaling.[3]
MAPKWeakly inhibitory/No effectLittle to no effect has been observed on the p38 MAPK and ERK pathways.[3]

Table 3: Comparative Off-Target Kinase Profiles of Alternatives

SB-431542: Similar to this compound, SB-431542 is highly selective for ALK4, ALK5, and ALK7. It is reported to have no effect on BMP signaling or the ERK, JNK, or p38 MAP kinase pathways.

Galunisertib (LY2157299): A broader kinase selectivity profile for Galunisertib has been published.

KinaseIC50 (µM)
TGFβRI (ALK5) 0.056
TGFβRII0.21
ACVR1B (ALK4)0.08
ACVR2B0.69
BMPR1B (ALK6)0.47
MINK1>1
MAP3K9>1

Data from preclinical assessment of Galunisertib.

LY364947: This inhibitor is also reported to be a potent and selective inhibitor of ALK5. It shows at least 7-fold selectivity for ALK5 over the TGF-β type II receptor (TGFβRII).

Experimental Protocols for Kinase Profiling

Several methodologies are employed to determine the kinase selectivity profile of a compound. Below are detailed protocols for common in vitro kinase assays.

Experimental Workflow for Kinase Profiling

Kinase_Profiling_Workflow General Workflow for In Vitro Kinase Profiling Compound_Prep Compound Preparation (Serial Dilutions) Kinase_Reaction Kinase Reaction Incubation (Kinase, Substrate, ATP, Compound) Compound_Prep->Kinase_Reaction Detection Detection of Kinase Activity (e.g., Radiolabel, Luminescence, Fluorescence) Kinase_Reaction->Detection Data_Analysis Data Analysis (IC50 Curve Fitting) Detection->Data_Analysis Selectivity_Profile Generation of Selectivity Profile Data_Analysis->Selectivity_Profile

A generalized workflow for in vitro kinase inhibitor profiling.
Radiolabeled ATP Filter-Binding Assay

This is considered a gold-standard method for its direct measurement of enzymatic activity.

Principle: This assay measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase.

Protocol:

  • Reaction Setup: In a microtiter plate, combine the kinase, the specific substrate, and the test compound (e.g., this compound) at various concentrations in a suitable kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unbound radiolabeled ATP will not.

  • Washing: Wash the filter membranes extensively with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Detection: Quantify the amount of radioactivity on the dried filter membranes using a scintillation counter or a phosphorimager.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase-Glo® Luminescent Kinase Assay

This is a homogeneous, high-throughput method that measures kinase activity by quantifying the amount of ATP remaining in the reaction.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. The Kinase-Glo® reagent uses the remaining ATP to drive a luciferase-catalyzed reaction that generates a luminescent signal.

Protocol:

  • Reaction Setup: In a white, opaque microtiter plate, set up the kinase reaction as described for the filter-binding assay.

  • Incubation: Incubate the plate at room temperature for the desired reaction time.

  • Termination and Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

  • Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: A higher luminescent signal indicates more remaining ATP and therefore higher inhibition of the kinase. Calculate the percentage of inhibition and determine the IC50 value.

Caliper Microfluidic Mobility-Shift Assay

This method offers high-throughput and low sample consumption by measuring the conversion of a substrate to a phosphorylated product based on their different electrophoretic mobilities.

Principle: A fluorescently labeled peptide substrate and its phosphorylated product are separated in a microfluidic chip based on their charge-to-mass ratio. The extent of product formation is a direct measure of kinase activity.

Protocol:

  • Reaction Setup: Prepare the kinase reaction in a microtiter plate with the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound.

  • Incubation: Incubate the reaction for a defined period.

  • Termination: Stop the reaction by adding a stop buffer.

  • Microfluidic Separation: The Caliper instrument aspirates a small volume from each well into the microfluidic chip. An electric field is applied, separating the fluorescent substrate and product.

  • Detection: The fluorescence of the separated substrate and product is detected as they pass a laser-induced fluorescence detector.

  • Analysis: The instrument's software calculates the percentage of substrate conversion to the product. The inhibition of this conversion is used to determine the IC50 of the compound.

Logical Comparison of Inhibitor Selectivity

Inhibitor_Selectivity_Comparison Conceptual Comparison of Inhibitor Selectivity cluster_inhibitors TGF-β Receptor Inhibitors cluster_targets Kinase Targets A8301 This compound ALK457 Primary Targets (ALK4, ALK5, ALK7) A8301->ALK457 High Potency BMP_Receptors BMP Receptors (ALK1, 2, 3, 6) A8301->BMP_Receptors Low/No Activity Other_Kinases Other Kinases (e.g., MAPKs) A8301->Other_Kinases Low/No Activity SB431542 SB-431542 SB431542->ALK457 High Potency SB431542->BMP_Receptors Low/No Activity SB431542->Other_Kinases Low/No Activity Galunisertib Galunisertib Galunisertib->ALK457 High Potency Galunisertib->BMP_Receptors Moderate Activity

A conceptual diagram comparing the selectivity of TGF-β inhibitors.

Conclusion

This compound is a potent and highly selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. Its minimal cross-reactivity with other kinase families, particularly the BMP receptors, makes it an excellent tool for specific interrogation of the TGF-β signaling pathway. While alternatives like SB-431542 offer a similar selectivity profile, Galunisertib displays a slightly broader spectrum of activity that includes moderate inhibition of some BMP receptors. The choice of inhibitor should, therefore, be guided by the specific requirements of the experimental system and the need to minimize potential off-target effects. The provided experimental protocols offer a foundation for researchers to conduct their own kinase profiling studies to further characterize these and other novel inhibitors.

References

A Head-to-Head Comparison of A-83-01 and Other TGF-beta Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Its dysregulation is implicated in numerous diseases, most notably cancer and fibrosis. Consequently, small molecule inhibitors of this pathway have emerged as invaluable tools for both basic research and therapeutic development. This guide provides an objective, data-driven comparison of A-83-01 with other widely used TGF-β pathway modulators, namely SB431542 and RepSox.

Mechanism of Action and Pathway Overview

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, primarily the activin receptor-like kinase 5 (ALK5). This activated receptor complex subsequently phosphorylates downstream effector proteins, Smad2 and Smad3. The phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. This compound, SB431542, and RepSox all function as ATP-competitive inhibitors of the ALK5 kinase domain, thereby blocking the phosphorylation of Smad2/3 and halting the downstream signaling cascade.[1][2][3]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta_Ligand TGF-β Ligand TBRII TβRII TGF_beta_Ligand->TBRII 1. Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Recruitment & Phosphorylation pSmad2_3 p-Smad2/3 ALK5->pSmad2_3 3. Phosphorylation Smad2_3 Smad2/3 Smad_Complex Smad2/3/4 Complex pSmad2_3->Smad_Complex 4. Complex Formation Smad4 Smad4 Gene_Transcription Target Gene Transcription Smad_Complex->Gene_Transcription 5. Nuclear Translocation & Gene Regulation Inhibitors This compound SB431542 RepSox Inhibitors->ALK5 Inhibition

Caption: Canonical TGF-β signaling pathway and points of inhibition.

Quantitative Comparison of Inhibitory Activity

The potency of this compound, SB431542, and RepSox is typically evaluated by their half-maximal inhibitory concentration (IC50) against various activin receptor-like kinases (ALKs). A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for these inhibitors.

CompoundTargetIC50 (nM)Reference(s)
This compound ALK5 (TβRI)12[4][5][6][7]
ALK4 (ActR-IB)45[4][5][6][7]
ALK7 (NodalR)7.5[4][5][6][7]
SB431542 ALK5 (TβRI)94[8][9][10][11]
ALK4 (ActR-IB)140[8]
ALK7Less potent than against ALK4/5[8]
RepSox ALK5 (TβRI) - Autophosphorylation4[12][13][14]
ALK5 (TβRI) - ATP Binding23[13][14]

As the data indicates, this compound demonstrates high potency against ALK5, ALK4, and ALK7.[4][5][6][7] RepSox exhibits the most potent inhibition of ALK5 autophosphorylation.[12][13][14] SB431542 is also a potent inhibitor of ALK5, though with a slightly higher IC50 compared to this compound and RepSox.[8][9][10][11] One study found this compound to be more potent than SB431542 in inhibiting ALK5.[1][2]

Head-to-Head Experimental Data

Direct comparative studies provide the most valuable insights into the relative performance of these inhibitors.

Inhibition of Smad2 Phosphorylation

A key measure of TGF-β pathway inhibition is the reduction of Smad2 phosphorylation. In a study using HaCaT cells, 1 µM of this compound was shown to completely inhibit TGF-β-induced Smad2 phosphorylation, whereas SB431542 only achieved partial inhibition at the same concentration.[15]

Inhibition of TGF-β-Induced Transcriptional Activity

Luciferase reporter assays are commonly used to quantify the transcriptional activity of the TGF-β pathway. In one such study, this compound exhibited an IC50 of 12 nM in inhibiting TGF-β-induced luciferase activity, making it five to ten times more potent than SB431542 in this assay.[15]

Inhibition of Cell Growth

The growth-inhibitory effects of TGF-β can be reversed by ALK5 inhibitors. In Mv1Lu cells, this compound was more effective than SB431542 at preventing TGF-β-induced growth inhibition.[15]

Induction of Adipogenesis

Inhibitors of the TGF-β pathway have been shown to induce adipogenesis from mouse embryonic fibroblasts (MEFs). One study demonstrated that RepSox, SB431542, and this compound were all effective in inducing adipogenesis, highlighting their shared mechanism of blocking TGF-β signaling.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to compare TGF-β inhibitors.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HaCaT cells) Treatment 2. Treatment with TGF-β and Inhibitors Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Electrophoresis 5. SDS-PAGE Quantification->Electrophoresis Transfer 6. Western Blot Transfer Electrophoresis->Transfer Blocking 7. Blocking Transfer->Blocking Antibody_Incubation 8. Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection 9. Chemiluminescent Detection Antibody_Incubation->Detection

Caption: Western Blot workflow for Smad2 phosphorylation analysis.
Smad2 Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes) and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound, SB431542, or RepSox for 1 hour. Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated Smad2 (p-Smad2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize p-Smad2 levels to total Smad2 or a housekeeping protein like GAPDH.

Luciferase_Assay_Workflow Transfection 1. Co-transfect cells with TGF-β responsive luciferase reporter and control vector Treatment 2. Treat with TGF-β and Inhibitors Transfection->Treatment Lysis 3. Cell Lysis Treatment->Lysis Assay 4. Measure Firefly and Renilla Luciferase Activity Lysis->Assay Analysis 5. Normalize and Analyze Data Assay->Analysis

Caption: Dual-luciferase reporter assay workflow.
TGF-β Responsive Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TGF-β responsive firefly luciferase reporter plasmid (e.g., pGL3-(CAGA)12) and a control plasmid expressing Renilla luciferase.

  • Treatment: After 24 hours, treat the cells with TGF-β1 and varying concentrations of the inhibitors for a specified period (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Cell Proliferation/Viability Assay
  • Cell Seeding: Seed cells (e.g., Mv1Lu mink lung epithelial cells) in a 96-well plate.

  • Treatment: The following day, pre-treat the cells with the inhibitors for 1 hour, followed by the addition of TGF-β1.

  • Incubation: Incubate the cells for 24-72 hours.

  • Assay: Measure cell viability or proliferation using a method such as MTT, WST-1, or CellTiter-Glo assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the control (TGF-β1 treated) cells.

Conclusion

This compound, SB431542, and RepSox are all potent and selective inhibitors of the TGF-β pathway, primarily targeting ALK5. The choice of inhibitor may depend on the specific experimental context and the desired potency and selectivity profile. The available data suggests that this compound and RepSox may offer greater potency in certain assays compared to SB431542. However, all three are valuable tools for elucidating the role of TGF-β signaling in health and disease. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further refine our understanding of these important modulators.

References

Validating the Mechanism of Action of A-83-01: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a small molecule inhibitor is a critical step in preclinical research. This guide provides a framework for designing and executing control experiments to confirm the inhibitory effects of A-83-01 on the Transforming Growth Factor-β (TGF-β) signaling pathway. We compare this compound with other known ALK5 inhibitors, providing supporting experimental data and detailed protocols to ensure robust and reliable results.

This compound is a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5).[1][2] It also exhibits inhibitory activity against the highly related kinases ALK4 and ALK7.[1][2][3][4] The primary mechanism of action of this compound is the prevention of the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade.[3] This inhibition ultimately leads to the modulation of various cellular processes, including the suppression of epithelial-to-mesenchymal transition (EMT).[3]

Comparative Inhibitor Performance

To contextualize the efficacy of this compound, it is essential to compare its inhibitory activity with other well-characterized ALK5 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, SB-431542, and Galunisertib (B1674415) (LY2157299) against ALK5 and related kinases.

InhibitorALK5 (TGF-βRI) IC50ALK4 (ActR-IB) IC50ALK7 (NodalR) IC50Reference(s)
This compound 12 nM45 nM7.5 nM[2][3][4]
SB-431542 94 nMInhibits ALK4Inhibits ALK7[5][6][7]
Galunisertib (LY2157299) 56 nM - 172 nM77.7 nMNot specified[8][9]

Key Control Experiments for Mechanism Validation

To validate that the observed cellular effects of this compound are a direct result of its intended mechanism of action, a series of control experiments are necessary. These experiments are designed to demonstrate target engagement, downstream pathway inhibition, and phenotypic consequences.

Assessing Target Engagement: Inhibition of Smad2/3 Phosphorylation

The most direct method to confirm that this compound is engaging its target, ALK5, is to measure the phosphorylation status of its immediate downstream substrates, Smad2 and Smad3.

Experimental Approach: Western Blotting for phospho-Smad2/3.

Expected Outcome: Treatment with TGF-β1 should induce a significant increase in the levels of phosphorylated Smad2 and Smad3 (p-Smad2/3). Pre-treatment with this compound should block this TGF-β1-induced phosphorylation in a dose-dependent manner. Total Smad2/3 levels should remain unchanged across all treatment conditions, serving as a loading control.

Evaluating Downstream Pathway Inhibition: TGF-β-Mediated Transcriptional Activity

Inhibition of Smad2/3 phosphorylation should subsequently block the transcription of TGF-β target genes. This can be assessed using a reporter gene assay.

Experimental Approach: Luciferase Reporter Assay.

Expected Outcome: In cells transfected with a TGF-β responsive luciferase reporter construct (e.g., containing Smad-binding elements), stimulation with TGF-β1 should lead to a significant increase in luciferase activity. Co-treatment with this compound should suppress this induction in a dose-dependent manner.

Investigating Phenotypic Consequences: Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

TGF-β is a potent inducer of EMT, a process characterized by the loss of epithelial markers and the gain of mesenchymal markers. The ability of this compound to block EMT is a key functional readout of its activity.

Experimental Approach: Immunofluorescence or Western Blotting for EMT markers.

Expected Outcome: Upon treatment with TGF-β1, epithelial cells should exhibit a decrease in the expression of epithelial markers (e.g., E-cadherin) and an increase in the expression of mesenchymal markers (e.g., Vimentin, N-cadherin). This compound should reverse these TGF-β1-induced changes, maintaining the epithelial phenotype.

Experimental Protocols

Western Blot for Phospho-Smad2/3
  • Cell Culture and Treatment: Plate cells (e.g., HaCaT, A549) and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat with this compound or vehicle control (DMSO) for 1 hour. Stimulate with recombinant human TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes.[10][11]

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11] Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[10][12]

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Smad2/3 (Ser465/467) and total Smad2/3 overnight at 4°C.[13] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Luciferase Reporter Assay
  • Transfection: Co-transfect cells (e.g., HEK293T, Mv1Lu) with a TGF-β responsive luciferase reporter plasmid (e.g., pGL3-CAGA) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with TGF-β1 in the presence or absence of varying concentrations of this compound for 16-24 hours.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[14][15][16][17]

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Immunofluorescence for EMT Markers
  • Cell Culture and Treatment: Grow cells on coverslips and treat with TGF-β1 and/or this compound for 48-72 hours.[18][19]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.25% Triton X-100.[18][19]

  • Blocking and Antibody Staining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Visualizing the Molecular and Experimental Frameworks

To further clarify the concepts discussed, the following diagrams illustrate the TGF-β signaling pathway and a generalized experimental workflow for validating the mechanism of action of this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII Binds ALK5 ALK5 (TGF-βRI) TGF-βRII->ALK5 Recruits & Phosphorylates Smad2/3 Smad2/3 ALK5->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad Complex p-Smad2/3 / Smad4 Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates to regulate This compound This compound This compound->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_experiments Experimental Validation cluster_controls Controls cluster_outcome Expected Outcome Hypothesis This compound inhibits TGF-β signaling via ALK5 Biochemical Biochemical Assay: Western Blot for p-Smad2/3 Hypothesis->Biochemical Cellular Cell-Based Assay: Luciferase Reporter Assay Hypothesis->Cellular Phenotypic Phenotypic Assay: EMT Marker Analysis Hypothesis->Phenotypic Outcome Dose-dependent inhibition of TGF-β signaling and EMT Biochemical->Outcome Cellular->Outcome Phenotypic->Outcome Positive Positive Control: TGF-β Stimulation Positive->Biochemical Positive->Cellular Positive->Phenotypic Negative Negative Control: Vehicle (DMSO) Negative->Biochemical Negative->Cellular Negative->Phenotypic Comparator Comparator Inhibitors: SB-431542, Galunisertib Comparator->Biochemical Comparator->Cellular Comparator->Phenotypic

Caption: Experimental workflow for validating this compound's mechanism of action.

References

A-83-01: A Comparative Analysis of Potency on ALK4, ALK5, and ALK7

Author: BenchChem Technical Support Team. Date: December 2025

A-83-01 is a small molecule inhibitor that demonstrates potent and selective activity against key members of the transforming growth factor-beta (TGF-β) type I receptor superfamily, specifically the activin receptor-like kinases (ALK). This guide provides a comparative overview of the relative potency of this compound on ALK4, ALK5, and ALK7, supported by experimental data and methodologies relevant to researchers, scientists, and drug development professionals.

Data Presentation: Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, these values quantify the concentration required to inhibit the transcriptional activity induced by ALK4, ALK5, and ALK7 by 50%. The compound shows the highest potency against ALK7, followed by ALK5 and then ALK4.

Target KinaseAlternative NameLigand FamilyIC50 Value (nM)
ALK4 ACVR1B (Activin receptor type-1B)Activin / Nodal45[1][2][3][4][5][6]
ALK5 TGFBR1 (TGF-β receptor 1)TGF-β12[1][2][3][4][5][6]
ALK7 ACVR1C (Activin receptor type-1C)Nodal / Activin7.5[1][2][3][4][5][6]

Signaling Pathway Overview

ALK4, ALK5, and ALK7 are type I serine/threonine kinase receptors that, upon ligand binding and formation of a complex with a type II receptor, initiate intracellular signaling primarily through the SMAD pathway.[7] this compound exerts its inhibitory effect by blocking the kinase activity of these receptors, which in turn prevents the phosphorylation of downstream SMAD proteins (Smad2 and Smad3).[8][9] This action halts the signaling cascade that leads to gene transcription.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand TGF-β / Activin / Nodal TypeII Type II Receptor Ligand->TypeII Binds ALK ALK4 / ALK5 / ALK7 (Type I Receptor) TypeII->ALK Recruits & Phosphorylates Smad23 Smad2/3 ALK->Smad23 Phosphorylates A8301 This compound A8301->ALK Inhibits pSmad23 p-Smad2/3 Complex Smad2/3-Smad4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Transcription Gene Transcription Complex->Transcription Regulates

Caption: this compound inhibits the ALK4/5/7 signaling pathway.

Experimental Protocols

The provided IC50 values were determined by assessing the inhibition of transcription induced by constitutively active ALK receptors in a cellular context.

Luciferase Reporter Assay for IC50 Determination

This assay quantifies the activity of the ALK signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a SMAD-responsive promoter.

  • Cell Culture and Transfection:

    • Mammalian cells, such as R4-2 mink lung epithelial cells, are cultured under standard conditions.[7]

    • Cells are co-transfected with two plasmids:

      • A reporter plasmid containing a luciferase gene driven by a SMAD-responsive promoter (e.g., 9xCAGA-luciferase).[7]

      • An expression plasmid for a constitutively active form of the target kinase (e.g., ALK4-TD, ALK5-TD, or ALK7-TD). This removes the need for ligand stimulation.[7]

  • Inhibitor Treatment:

    • Following transfection, the cells are treated with a range of concentrations of this compound. A DMSO control (vehicle) is also included.

  • Cell Lysis and Luciferase Assay:

    • After a suitable incubation period (e.g., 24 hours), the cells are lysed to release the cellular contents.

    • A luciferase substrate is added to the lysate. The luciferase enzyme produced by the reporter gene catalyzes a reaction that produces light (bioluminescence).

  • Data Acquisition and Analysis:

    • The luminescence is measured using a luminometer.

    • The results are normalized to the control group (no inhibitor).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

G cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis c1 Culture Mammalian Cells c2 Co-transfect with: 1. Luciferase Reporter Plasmid 2. Constitutively Active ALK Plasmid c1->c2 e1 Treat cells with serial dilutions of this compound c2->e1 e2 Incubate for 24 hours e1->e2 a1 Lyse cells & add luciferase substrate e2->a1 a2 Measure luminescence a1->a2 a3 Plot dose-response curve a2->a3 a4 Calculate IC50 Value a3->a4

Caption: Workflow for determining IC50 via a luciferase reporter assay.

This guide provides a concise comparison of this compound's potency against ALK4, ALK5, and ALK7, contextualized with relevant signaling and experimental details for the intended scientific audience.

References

A Comprehensive Guide to Assessing the Purity and Quality of A-83-01 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent TGF-β inhibitor A-83-01, ensuring the purity and quality of the compound is paramount for reproducible and reliable experimental outcomes. This guide provides a framework for assessing this compound from various suppliers, offering objective comparison methodologies and supporting experimental data.

This compound is a small molecule inhibitor that selectively targets the TGF-β type I receptor ALK5, as well as the highly related activin type IB receptor ALK4 and nodal type I receptor ALK7.[1][2] Inhibition of these receptors prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[2][3] This pathway is crucial in a multitude of cellular processes, making this compound a valuable tool in studies of cancer, fibrosis, and stem cell biology. Given its critical role, variations in purity, the presence of impurities, or incorrect structural identity can lead to significant experimental artifacts.

Comparative Data on this compound Quality Parameters

A comprehensive assessment of this compound from different suppliers should involve a multi-pronged approach, evaluating not only the purity of the compound but also its identity and biological activity. The following tables outline key quality control parameters and provide a template for summarizing comparative data.

Table 1: Physicochemical and Purity Analysis

SupplierLot NumberAppearanceSolubility (in DMSO)Purity by HPLC (%)Identity Confirmation (LC/MS, NMR)
Supplier A
Supplier B
Supplier C

Table 2: Biological Activity Assessment

SupplierLot NumberIC₅₀ (TGF-β Reporter Assay, nM)Inhibition of pSmad2/3 (Western Blot, % at 1 µM)
Supplier A
Supplier B
Supplier C

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. The following protocols provide a foundation for conducting these critical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of this compound by separating it from potential impurities.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[4]

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 280 nm, to be determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and dilute to a working concentration (e.g., 100 µM) in the mobile phase.

  • Data Analysis: Purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Methodology:

  • LC System: Coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Similar to the HPLC protocol, but using MS-compatible mobile phases (e.g., formic acid instead of trifluoroacetic acid).[5]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: A range that includes the expected mass of this compound (421.52 g/mol ) and potential fragments or adducts.

  • Data Analysis: The primary peak should correspond to the expected mass-to-charge ratio (m/z) of this compound ([M+H]⁺ ≈ 422.14). Other peaks may indicate impurities or degradation products.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent such as DMSO-d₆.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments like COSY, HSQC, and HMBC can provide further structural confirmation.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C spectra should be consistent with the known structure of this compound.

Biological Activity Assessment: Inhibition of Smad2/3 Phosphorylation (Western Blot)

Objective: To determine the functional ability of this compound to inhibit TGF-β-induced Smad2/3 phosphorylation in a cellular context.[3]

Methodology:

  • Cell Line: A cell line responsive to TGF-β, such as HaCaT, A549, or HT-1080 cells.[3]

  • Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound from different suppliers for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Western Blotting:

    • Lyse the cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3. A loading control like GAPDH or β-actin should also be used.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated Smad2/3 to total Smad2/3. Compare the inhibitory effect of this compound from different suppliers.

Biological Activity Assessment: TGF-β Reporter Assay

Objective: To quantify the inhibitory potency (IC₅₀) of this compound in a cell-based reporter assay.[6][7]

Methodology:

  • Cell Line: A cell line stably or transiently transfected with a TGF-β responsive luciferase reporter construct (e.g., containing Smad binding elements, SBE).

  • Treatment:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with a serial dilution of this compound from different suppliers.

    • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., at its EC₈₀).

  • Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each supplier's compound.

Visualizing Key Processes

To better understand the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGFbRII TGFβRII TGF_beta->TGFbRII Binding TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylation pSmad2_3 pSmad2/3 Complex pSmad2/3-Smad4 Complex pSmad2_3->Complex Complex Formation Smad4 Smad4 Smad4->Complex Transcription Target Gene Transcription Complex->Transcription A8301 This compound A8301->TGFbRI Inhibition

Caption: this compound inhibits the TGF-β signaling pathway.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_activity Biological Validation cluster_data Data Comparison Sample This compound from Supplier Dissolve Dissolve in appropriate solvent (e.g., DMSO, Mobile Phase) Sample->Dissolve HPLC HPLC (Purity Assessment) Dissolve->HPLC LCMS LC-MS (Identity & Impurity Profile) Dissolve->LCMS NMR NMR (Structural Confirmation) Dissolve->NMR Western Western Blot (pSmad2/3 Inhibition) Dissolve->Western Reporter Reporter Assay (IC₅₀ Determination) Dissolve->Reporter Compare Compare data across suppliers HPLC->Compare LCMS->Compare NMR->Compare Western->Compare Reporter->Compare

References

A Comparative Analysis of A-83-01 and LY364947 in Cancer Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cancer research, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical target for therapeutic intervention. This pathway, often dysregulated in various malignancies, plays a pivotal role in tumor progression, metastasis, and the tumor microenvironment.[1] Small molecule inhibitors targeting the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5), have shown significant promise in preclinical studies. This guide provides a detailed comparative analysis of two prominent ALK5 inhibitors, A-83-01 and LY364947, to aid researchers, scientists, and drug development professionals in their endeavors.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

Both this compound and LY364947 exert their anti-cancer effects by inhibiting the kinase activity of ALK5, a key receptor in the TGF-β signaling cascade.[2][3] Upon binding of TGF-β to its type II receptor, ALK5 is recruited and phosphorylated, initiating a downstream signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in cell growth, differentiation, and apoptosis.[4]

By competitively binding to the ATP-binding site of ALK5, both this compound and LY364947 block the phosphorylation of Smad2/3, thereby inhibiting the entire downstream signaling pathway.[2][5] This inhibition can reverse the pro-oncogenic effects of TGF-β in advanced cancers, such as promoting epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.[5][6]

This compound is a potent inhibitor of not only ALK5 but also ALK4 (type IB activin receptor) and ALK7 (type I nodal receptor).[3][7] In contrast, LY364947 demonstrates selectivity for TβRI/ALK5.[2]

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and LY364947, providing a basis for comparing their potency and efficacy.

Table 1: Inhibitory Activity against Target Kinases

CompoundTarget KinaseIC50
This compound ALK5 (TβRI)12 nM[3]
ALK445 nM[3]
ALK77.5 nM[3]
LY364947 TβRI Kinase59 nM[2]

Table 2: Efficacy in Cancer Cell Lines

CompoundCell LineAssayEffectConcentration
This compound Mink Lung Epithelial (Mv1Lu)Luciferase ReporterInhibition of TGF-β-induced transcriptionIC50 = 12 nM[5]
This compound NMuMGMorphological AssessmentInhibition of TGF-β-induced EMT1 µM[5]
LY364947 MDA-MB-231 (Triple-Negative Breast Cancer)Clonogenic SurvivalIncreased radiosensitivity400 nM[8]
LY364947 4T1 (Murine Mammary Carcinoma)Clonogenic SurvivalIncreased radiosensitivity-
LY364947 A549 (Lung Carcinoma)Viral Binding and InfectionAbolished TGF-β1-enhanced Rubella virus infection-[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and LY364947.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or LY364947 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-Smad2

This technique is used to detect the phosphorylation status of Smad2, a direct downstream target of ALK5.

  • Cell Lysis: Treat cells with this compound or LY364947 for a specified time, followed by stimulation with TGF-β (e.g., 5 ng/mL) for 30-60 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C. Also, probe a separate membrane or strip the same membrane for total Smad2 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Cell Preparation: Culture a human cancer cell line (e.g., MDA-MB-231) and harvest the cells. Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel.

  • Animal Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[10][11]

  • Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.[10]

  • Drug Administration: Randomize the mice into treatment groups (e.g., vehicle control, this compound, LY364947). Administer the compounds via a suitable route, such as intraperitoneal injection or oral gavage, at a predetermined dose and schedule.

  • Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA Target Gene Transcription Smad_complex->DNA Nuclear Translocation A8301 This compound A8301->ALK5 Inhibition LY364947 LY364947 LY364947->ALK5 Inhibition

Caption: TGF-β signaling pathway and points of inhibition by this compound and LY364947.

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-p-Smad2) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: Experimental workflow for Western blot analysis of phospho-Smad2.

In_Vivo_Xenograft_Workflow start Start: Cancer Cell Culture prep Cell Preparation & Suspension start->prep implant Subcutaneous Implantation into Immunocompromised Mice prep->implant growth Tumor Growth Monitoring implant->growth treatment Drug Administration (this compound or LY364947) growth->treatment monitoring Continued Tumor and Health Monitoring treatment->monitoring end End: Tumor Excision & Analysis monitoring->end

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion

Both this compound and LY364947 are valuable tools for investigating the role of TGF-β signaling in cancer. This compound exhibits broader specificity by targeting ALK4, ALK5, and ALK7, while LY364947 is more selective for ALK5. The choice between these inhibitors will depend on the specific research question and the desired level of target engagement. The provided data and protocols offer a solid foundation for designing and executing robust preclinical studies to further elucidate the therapeutic potential of targeting the TGF-β pathway in oncology.

References

Safety Operating Guide

Personal protective equipment for handling A-83-01

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for A-83-01

This guide provides crucial safety and logistical information for handling the potent small molecule inhibitor, this compound. As specific safety data for this compound is limited, these recommendations are based on best practices for handling potentially hazardous chemical compounds and for working with dimethyl sulfoxide (B87167) (DMSO), a common solvent for this substance.

Prudent Handling Advised: this compound should be treated as a hazardous compound. General safety warnings advise to avoid ingestion, inhalation, and contact with skin and eyes, and to wash thoroughly after handling[1].

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its frequent use with DMSO, which can facilitate skin absorption of other chemicals, a comprehensive PPE strategy is essential[1][2].

Eye and Face Protection:

  • Wear chemical safety goggles or a full-face shield to protect against potential splashes, especially when handling solutions of this compound[1][3].

Skin Protection:

  • Gloves: Standard nitrile gloves may not offer sufficient protection against DMSO[1]. It is recommended to use butyl rubber, fluoroelastomer, or neoprene gloves[1][2][4]. Double gloving is a best practice when handling potent compounds to provide an extra layer of safety[5][6].

  • Lab Coat/Gown: A fully buttoned laboratory coat is mandatory to protect against incidental contact[1]. For procedures with a higher risk of contamination, a disposable gown is recommended[5].

Respiratory Protection:

  • When handling the solid, powdered form of this compound outside of a certified chemical fume hood, a respirator (e.g., N95) is advised to prevent inhalation of dust particles[5][7]. All handling of this compound, particularly weighing the solid and preparing solutions, should ideally be performed within a chemical fume hood to minimize inhalation risks[2][8].

Quantitative Data Summary for PPE Selection

As no specific quantitative data for this compound is available, the following table summarizes general recommendations for glove selection when working with DMSO, the primary solvent for this compound.

Glove Material Recommendation for DMSO Considerations
NitrileNot RecommendedCan degrade quickly upon contact with DMSO[1].
Butyl RubberRecommended Offers good resistance to DMSO[2][4].
FluoroelastomerRecommendedProvides good chemical resistance.
NeopreneRecommendedA suitable alternative for DMSO handling[1].

Experimental Protocols

Standard Operational Plan for Handling this compound

This protocol outlines the step-by-step process for safely handling this compound from receipt to use.

  • Preparation and Inspection:

    • Before handling, ensure all necessary PPE is available and in good condition.

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Inspect the container for any damage or leaks upon receipt.

  • Weighing the Compound (Solid Form):

    • Perform this step in a chemical fume hood to contain any airborne powder.

    • Wear double gloves, a lab coat, and eye protection. A respirator is recommended if a fume hood is not available.

    • Use a dedicated spatula and weighing paper.

  • Preparing Solutions:

    • All solution preparations should be conducted in a chemical fume hood.

    • Add the solvent (e.g., DMSO) slowly to the weighed this compound powder to avoid splashing.

    • Ensure the container is securely capped before mixing or vortexing.

  • Use in Experiments:

    • Maintain all recommended PPE during experimental procedures involving this compound.

    • Handle all materials that come into contact with this compound (e.g., pipette tips, cell culture plates) as contaminated waste.

  • Post-Handling:

    • Thoroughly decontaminate the work area after use.

    • Dispose of all contaminated materials according to the disposal plan.

    • Wash hands thoroughly after removing PPE.

Disposal Plan for this compound and Contaminated Materials

All waste contaminated with this compound must be treated as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EH&S) department for specific disposal protocols[2][9].

  • Waste Segregation:

    • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the solvent used (e.g., DMSO)[2].

    • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, weighing paper) should be collected in a separate, clearly labeled hazardous waste container for solids[2][5].

    • Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps[5].

  • Storage of Waste:

    • Store all hazardous waste containers in a designated and secure Satellite Accumulation Area until they are collected for disposal[5].

    • Ensure waste containers are kept closed except when adding waste.

  • Disposal Procedure:

    • Do not dispose of any this compound waste down the drain or in the regular trash[5].

    • Follow your institution's procedures for requesting a hazardous waste pickup from the EH&S department.

Visualizations

PPE_Workflow_for_A83_01 cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling Phase prep Assess Handling Task (Solid or Liquid?) ppe_selection Select Appropriate PPE prep->ppe_selection eye Eye Protection: Chemical Goggles / Face Shield ppe_selection->eye Minimum hand Hand Protection: Double Gloves (Butyl Rubber or Neoprene) ppe_selection->hand Minimum body Body Protection: Lab Coat / Gown ppe_selection->body Minimum resp Respiratory Protection (If handling solid outside fume hood) ppe_selection->resp Risk-Based handling_op Perform Handling Operation (Weighing, Dissolving, Use) decon Decontaminate Work Area handling_op->decon

Caption: PPE selection workflow for handling this compound.

Disposal_Plan_for_A83_01 cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Waste Generation (this compound Contaminated Material) waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Tips, Vials) waste_type->solid_waste Solid sharps_waste Sharps Waste (Needles) waste_type->sharps_waste Sharps liquid_container Sealed, Labeled Liquid Waste Container liquid_waste->liquid_container solid_container Labeled Solid Waste Container solid_waste->solid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area liquid_container->storage solid_container->storage sharps_container->storage disposal Arrange for Pickup by Environmental Health & Safety (EH&S) storage->disposal

Caption: Disposal plan for this compound contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-83-01
Reactant of Route 2
Reactant of Route 2
A-83-01

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.